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  • Product: 3-Bromopyridine-2,4-dicarboxylic acid
  • CAS: 1222184-73-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Bromopyridine-2,4-dicarboxylic Acid

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 3-Bromopyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 3-Bromopyridine-2,4-dicarboxylic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating its structure-property relationships and guiding rational drug design.[1][2][3][4][5] This document will navigate the reader through the essential stages of analysis, from synthesis and crystallization to advanced characterization and computational modeling, emphasizing the causality behind experimental choices and the principles of a self-validating system.

Introduction: The Significance of Structural Elucidation

3-Bromopyridine-2,4-dicarboxylic acid belongs to a class of halogenated pyridine carboxylic acids that are versatile building blocks in the synthesis of novel pharmaceutical agents and functional materials.[1][3][4] The presence of the bromine atom and two carboxylic acid groups on the pyridine ring introduces a unique combination of steric and electronic features, influencing intermolecular interactions and, consequently, the crystalline packing.[1] Elucidating the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for:

  • Understanding Intermolecular Interactions: Identifying and characterizing hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.

  • Predicting Physicochemical Properties: Correlating the crystal structure with properties such as solubility, stability, and melting point.

  • Guiding Drug Design: Understanding the molecule's conformation and potential binding modes to biological targets.[2]

  • Informing Materials Science Applications: Designing materials with specific optical or electronic properties.

This guide will provide a robust framework for obtaining and interpreting the crystal structure of this and similar molecules.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality single crystal is the prerequisite for a successful crystal structure determination. This section outlines the synthetic pathway and crystallization strategies for obtaining single crystals of 3-Bromopyridine-2,4-dicarboxylic acid suitable for X-ray diffraction analysis.

Synthetic Approach

The synthesis of 3-Bromopyridine-2,4-dicarboxylic acid can be approached through a multi-step process, typically starting from a commercially available pyridine derivative. A plausible synthetic route is outlined below.

Synthesis A 3-Bromopyridine B 3-Bromo-2,4-dimethylpyridine A->B  [1] Lithiation  [2] Alkylation (e.g., MeI) C 3-Bromopyridine-2,4-dicarboxylic acid B->C Oxidation (e.g., KMnO4)

Caption: Proposed synthetic route to 3-Bromopyridine-2,4-dicarboxylic acid.

Step-by-Step Protocol:

  • Bromination of Pyridine: 3-Bromopyridine can be synthesized by the direct bromination of pyridine in the presence of sulfuric acid.[6][7] An alternative method involves the reaction of pyridine with bromine and a Lewis acid like aluminum trichloride.[6]

  • Introduction of Methyl Groups: The 2 and 4 positions of 3-bromopyridine can be functionalized, for example, through a lithiation reaction followed by quenching with an electrophile like methyl iodide.[8] This would yield 3-bromo-2,4-dimethylpyridine.

  • Oxidation to Carboxylic Acids: The methyl groups of 3-bromo-2,4-dimethylpyridine can then be oxidized to carboxylic acids using a strong oxidizing agent such as potassium permanganate (KMnO₄) or through a multi-step process involving initial bromination of the methyl groups followed by hydrolysis. The synthesis of pyridine-2,6-dicarboxylic acid from 2,6-dimethylpyridine serves as a procedural analog.[9]

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often a trial-and-error process. The choice of solvent and crystallization technique is critical.

Table 1: Crystallization Techniques

TechniqueDescriptionKey Considerations
Slow Evaporation A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal growth.Solvent choice is crucial; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by the opening of the vessel.
Vapor Diffusion A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.The choice of solvent/anti-solvent pair is critical for controlling the rate of crystallization.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.The cooling rate should be slow to promote the growth of a few large crystals rather than many small ones.

Experimental Protocol: Slow Evaporation

  • Dissolve a small amount of purified 3-Bromopyridine-2,4-dicarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to create a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[10][11]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

XRD_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B D Data Collection (Rotation Method) B->D C X-ray Source (e.g., Mo Kα) C->D E Diffraction Pattern D->E F Data Processing (Integration, Scaling) E->F G Structure Solution (Direct Methods, Patterson) F->G H Structure Refinement G->H I Final Crystal Structure H->I

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[10]

  • Mounting: Mount the selected crystal on a glass fiber or a loop with a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Place the mounted crystal on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full data set is then collected by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms in the unit cell.

  • Data Processing: The raw diffraction images are integrated to obtain the intensities of the reflections. These intensities are then corrected for various experimental factors and scaled.

  • Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Spectroscopic and Thermal Analysis: A Corroborative Approach

Spectroscopic and thermal analysis techniques provide complementary information to the crystal structure, helping to confirm the identity and purity of the compound and to understand its bulk properties.

Spectroscopic Characterization

Table 2: Spectroscopic Techniques and Expected Observations

TechniqueExpected Information
¹H and ¹³C NMR Confirmation of the molecular structure by identifying the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts, and coupling patterns will be characteristic of the 3-bromo-2,4-dicarboxypyridine structure.
FT-IR Spectroscopy Identification of functional groups. Expect to see characteristic vibrational bands for O-H stretching of the carboxylic acids, C=O stretching, and vibrations associated with the substituted pyridine ring.
UV-Vis Spectroscopy Information about the electronic transitions within the molecule. The position and intensity of absorption bands will be influenced by the bromine and carboxylic acid substituents on the pyridine ring.
Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of the crystalline material.

Table 3: Thermal Analysis Techniques

TechniqueInformation Provided
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. This can be used to determine the thermal stability of the compound and to identify decomposition temperatures. The decomposition of carboxylic acids can proceed via decarboxylation.[12][13]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature. This can be used to determine the melting point, and other phase transitions.

Computational Modeling: In Silico Insights

Computational modeling, particularly Density Functional Theory (DFT), can be used to complement experimental data and provide deeper insights into the electronic structure and properties of the molecule.[14][15]

Applications of Computational Modeling:

  • Geometry Optimization: Calculation of the minimum energy conformation of the molecule in the gas phase, which can be compared to the experimentally determined crystal structure.

  • Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's reactivity.

  • Spectroscopic Prediction: Simulation of IR and NMR spectra to aid in the interpretation of experimental data.

  • Intermolecular Interactions: Analysis of the nature and strength of intermolecular interactions observed in the crystal lattice.

Integrated_Analysis A Synthesis & Crystallization B Single-Crystal XRD A->B C Spectroscopic Analysis (NMR, IR, UV-Vis) A->C D Thermal Analysis (TGA, DSC) A->D E Computational Modeling (DFT) B->E F Comprehensive Structural & Physicochemical Profile B->F C->F D->F E->F

Caption: An integrated approach combining experimental and computational methods for a comprehensive analysis.

Conclusion and Future Directions

The crystal structure analysis of 3-Bromopyridine-2,4-dicarboxylic acid, as outlined in this guide, provides a foundational understanding of its solid-state properties. The integration of synthesis, crystallization, X-ray diffraction, spectroscopy, thermal analysis, and computational modeling offers a powerful, self-validating system for the comprehensive characterization of this and other novel molecules. The resulting structural and physicochemical data are invaluable for researchers in drug discovery and materials science, enabling the rational design of new compounds with tailored properties and functions. Future work could involve co-crystallization studies to explore the formation of different supramolecular synthons and to modulate the physicochemical properties of the parent molecule.[16][17][18]

References

  • CN104974081A - Synthetic method of 3-bromopyridine - Google P
  • Synthetic method of 3-bromopyridine - Eureka | Patsnap. [Link]

  • Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. [Link]

  • CN104130183A - Synthetic method for 3-bromopyridine - Google P
  • Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Novel Derivatives of Pyridine‐2,6‐dicarboxylic Acid - Taylor & Francis. [Link]

  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. [Link]

  • The synthesis of 4-14C-pyridine-2,6-dicarboxylic acid - ANSTO Repository. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • Thermal analysis of transition metal salts of carboxylic acids - AKJournals. [Link]

  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III - IJEI JOURNAL. [Link]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I - ijres.org. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC. [Link]

  • 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. [Link]

  • Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids - ACS Publications. [Link]

  • Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide - Scirp.org. [Link]

  • Small molecule crystallography - Excillum. [Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids | Request PDF - ResearchGate. [Link]

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature - OSTI.GOV. [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC. [Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry. [Link]

  • How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G. [Link]

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PMC. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. [Link]

  • 3-Bromopyridine - Oakwood Chemical. [Link]

  • Pyridine-4-carboxylic acid amide - Chem-Impex. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate. [Link]

Sources

Exploratory

3-Bromopyridine-2,4-dicarboxylic acid: pKa Values, Ionization States, and Experimental Profiling

Executive Summary The rational design of epigenetic modulators often relies on the precise tuning of molecular ionization states. 2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a well-characterized structural mimic of 2-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of epigenetic modulators often relies on the precise tuning of molecular ionization states. 2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a well-characterized structural mimic of 2-oxoglutarate (2-OG) and a potent inhibitor of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs)[1],[2]. To probe the steric and electronic boundaries of the KDM active site, derivatives such as 3-bromopyridine-2,4-dicarboxylic acid have been synthesized as critical intermediates and molecular probes[3].

This technical whitepaper provides an in-depth analysis of the predicted pKa values, pH-dependent speciation, and the rigorous experimental methodologies required to profile the highly acidic ionization states of 3-bromopyridine-2,4-dicarboxylic acid.

Molecular Architecture and Electronic Causality

Understanding the acid-base behavior of 3-bromopyridine-2,4-dicarboxylic acid requires analyzing the interplay between the pyridine core, the two carboxylic acid moieties, and the halogen substituent.

  • Inductive Electron Withdrawal (-I Effect): The bromine atom at the C3 position is highly electronegative. Positioned ortho to both the C2 and C4 carboxylic acids, it exerts a profound inductive pull, withdrawing electron density from the carboxylate O-H bonds. This stabilizes the conjugate base, significantly increasing the acidity (lowering the pKa) compared to the unsubstituted 2,4-PDCA parent scaffold.

  • Pyridine Nitrogen Basicity: The basicity of the pyridine nitrogen is similarly suppressed. The combined electron-withdrawing effects of two carboxyl groups and a halogen atom strip electron density from the nitrogen lone pair, drastically reducing its affinity for a proton.

  • Steric Hindrance: The bulky bromine atom forces the adjacent carboxylate groups out of coplanarity with the pyridine ring. This disruption prevents intramolecular hydrogen bonding, altering the solvation shell dynamics and further shifting the thermodynamic equilibrium toward the deprotonated states.

Table 1: Comparative pKa Estimates and Electronic Shifts

To contextualize the electronic impact of the 3-bromo substitution, we extrapolate its pKa values against the experimentally validated constants of the parent 2,4-PDCA[4].

CompoundpKa₁ (2-COOH)pKa₂ (4-COOH)pKa₃ (Py-NH⁺)Primary Application
2,4-PDCA < 1.0 (est.)2.194.862-OG mimic, KDM inhibitor
3-Bromo-2,4-PDCA < 0.5 (est.)~ 1.2 (est.)~ 2.5 (est.)Sterically modified KDM probe

Speciation and Ionization States Across pH

The biological efficacy of 2,4-PDCA derivatives relies on their ability to chelate active-site metals (like Fe²⁺ or Zn²⁺) in their di-anionic form. Because of the 3-bromo substitution, the molecule reaches this fully active di-anionic state at a much lower pH than its parent compound.

Ionization A Cationic [H3L]+ pH < 0.5 B Zwitterionic [H2L] pH ~ 1.0 A->B -H+ (pKa1 < 0.5) C Mono-anionic [HL]- pH ~ 2.0 B->C -H+ (pKa2 ~ 1.2) D Di-anionic [L]2- pH > 3.5 C->D -H+ (pKa3 ~ 2.5)

Figure 1: Predicted pH-dependent ionization pathway of 3-Bromopyridine-2,4-dicarboxylic acid.

At physiological pH (7.4), 3-bromopyridine-2,4-dicarboxylic acid exists almost exclusively in the di-anionic [L]²⁻ state . While this ensures maximum availability of the metal-chelating pharmacophore, the permanent double-negative charge presents significant challenges for passive cellular membrane permeability, necessitating prodrug strategies (e.g., dimethyl esters) for in vivo applications[3].

Experimental Methodologies for pKa Determination

Due to the highly acidic nature of 3-bromopyridine-2,4-dicarboxylic acid (predicted pKa₁ < 0.5 and pKa₂ ~ 1.2), standard potentiometric titrations are fundamentally unreliable. Glass pH electrodes suffer from severe "acid error" at pH < 1.0, leading to skewed thermodynamic calculations.

To circumvent this, we employ a UV-Vis Spectrophotometric Titration protocol . This method is a self-validating system: it relies on the distinct chromophoric shifts of the conjugated pyridine ring upon protonation/deprotonation, independent of electrode acid error.

Step-by-Step UV-Vis Spectrophotometric Protocol
  • Analyte & Matrix Preparation:

    • Prepare a 50 µM solution of 3-bromopyridine-2,4-dicarboxylic acid.

    • Causality: Dissolve in a background electrolyte of 0.15 M KCl. Maintaining a constant ionic strength ensures that the activity coefficients remain stable throughout the titration, yielding true thermodynamic pKa values rather than concentration-dependent apparent values.

  • Acidification:

    • Lower the initial pH of the solution to 0.5 using concentrated HCl.

  • Titration & Spectral Acquisition:

    • Titrate the solution with CO₂-free 0.1 M KOH in precise 0.2 pH increments up to pH 6.0.

    • Record the UV-Vis absorption spectra (200–400 nm) after each addition, allowing 2 minutes for thermal and chemical equilibration.

  • System Validation (Isosbestic Points):

    • Trustworthiness Check: Overlay the spectra and identify isosbestic points (wavelengths where absorbance remains constant across varying pH). The presence of sharp isosbestic points mathematically validates that the system is a clean, two-species equilibrium (e.g., [HL]⁻ ⇌ [L]²⁻) without compound degradation or precipitation. If the isosbestic point drifts, the data must be discarded.

  • Non-Linear Regression:

    • Export the Absorbance vs. pH matrix into speciation software (e.g., HypSpec). Use non-linear least-squares regression to fit the multi-wavelength data and extract the exact pKa values.

UVVisWorkflow N1 1. Analyte Preparation 50 µM 3-Br-2,4-PDCA in 0.15 M KCl N2 2. Acidification Adjust to pH 0.5 with HCl N1->N2 N3 3. Spectrophotometric Titration Titrate with 0.1 M KOH (0.2 pH steps) N2->N3 N4 4. Spectral Validation Confirm Isosbestic Points (200-400 nm) N3->N4 N4->N3 Iterative Validation N5 5. Non-Linear Regression Extract pKa via Absorbance vs. pH N4->N5

Figure 2: Step-by-step UV-Vis spectrophotometric titration workflow for low-pKa determination.

Implications for Drug Development

The precise determination of these ionization states is not merely an academic exercise; it directly dictates the formulation and delivery strategies in drug development. Because the 3-bromo substitution depresses the pKa values so severely, the molecule acts as a rigid, fully ionized 2-oxoglutarate mimic in the cellular environment. While this guarantees high-affinity binding to the metal center of Jumonji domain demethylases, researchers must utilize esterified prodrugs (such as the dimethyl ester variant utilized in Buchwald-Hartwig cross-couplings[3]) to bypass the lipid bilayer before intracellular esterases liberate the active di-anionic species.

References

  • National Institutes of Health (NIH) / PubMed Central. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. (Details the synthesis and utility of 3-bromopyridine-2,4-dicarboxylic acid). Available at:[Link]

  • ResearchGate. Influence of solvent composition (H2O/Me2SO) on pKa values of pyridine-2,4-dicarboxylic acid. (Source of empirical pKa values for the parent 2,4-PDCA scaffold). Available at:[Link]

Sources

Foundational

Mechanism of Synthesis for 3-Bromopyridine-2,4-dicarboxylic Acid: A Technical Guide for Drug Development

Introduction 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7)[1] is a highly specialized heterocyclic building block utilized extensively in the design of epigenetic modulators. Specifically, it serves as the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7)[1] is a highly specialized heterocyclic building block utilized extensively in the design of epigenetic modulators. Specifically, it serves as the core scaffold for synthesizing 3-substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives. These derivatives are potent, selective inhibitors of the histone demethylase JMJD2E (a member of the KDM4 subfamily), which is a critical therapeutic target in oncology for reversing aberrant histone methylation [2].

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocol for the synthesis of 3-bromopyridine-2,4-dicarboxylic acid, focusing on the causality of reaction conditions and the self-validating nature of the workflow.

Retrosynthetic Strategy: Overcoming Heterocyclic Deactivation

When designing a synthetic route for 3-bromopyridine-2,4-dicarboxylic acid, chemists typically evaluate two primary pathways:

  • Directed Ortho-Metallation (DoM): Attempting to carboxylate a pre-existing 3-substituted pyridine core (e.g., treating 3-hydroxy-2,4-PDCA derivatives with n-BuLi and quenching with CO₂).

  • Alkaline Permanganate Oxidation: Direct oxidation of the alkyl groups on 3-bromo-2,4-dimethylpyridine.

As demonstrated in structural optimization studies [3], DoM strategies frequently fail. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing halogen, severely deactivates the ring toward stable lithiation, leading to complex mixtures or recovered starting material. Consequently, the exhaustive oxidation of 3-bromo-2,4-dimethylpyridine using potassium permanganate (KMnO₄) remains the most robust, scalable, and high-yielding approach[3].

Retrosynthesis Target 3-Bromopyridine-2,4-dicarboxylic acid RouteA Route A: Oxidation (Successful Route) Target->RouteA RouteB Route B: Directed Metallation (Failed Route) Target->RouteB PrecursorA 3-Bromo-2,4-dimethylpyridine RouteA->PrecursorA PrecursorB 3-Hydroxypyridine derivatives RouteB->PrecursorB

Fig 1. Retrosynthetic logic comparing the successful oxidation route against failed metallation.

Core Synthesis Mechanism: Alkaline Permanganate Oxidation

The transformation of 3-bromo-2,4-dimethylpyridine to the corresponding dicarboxylic acid relies on the powerful oxidative capacity of the permanganate ion (MnO₄⁻). The mechanism proceeds via the following sequence:

  • Deprotonation & Activation: The alkaline environment (provided by NaOH) facilitates the initial abstraction of a proton from the methyl groups. The resulting pyridylic anion/radical is stabilized by the adjacent aromatic system.

  • Manganate Ester Formation: The activated carbon is attacked by the permanganate ion, forming a transient manganate ester intermediate.

  • Oxidative Cleavage: The ester rapidly collapses, cleaving the C-H and C-O bonds to form an aldehyde intermediate, which is instantaneously oxidized further to the carboxylate salt.

  • Reduction: Concurrently, Mn(VII) is reduced to insoluble Mn(IV) dioxide (MnO₂), driving the reaction forward thermodynamically.

OxidationMechanism Step1 Alkylpyridine Deprotonation/H-Abstraction Step2 Benzylic Radical/Anion Intermediate Step1->Step2 Step3 Manganate Ester Formation Step2->Step3 Step4 Oxidative Cleavage to Aldehyde Step3->Step4 MnO2 MnO2 Precipitate (Byproduct) Step3->MnO2 Reduction Step5 Further Oxidation to Carboxylate Step4->Step5

Fig 2. Core mechanism of alkaline permanganate oxidation at the pyridylic position.

Self-Validating Experimental Protocol

The following protocol is engineered to be self-validating, meaning the physical changes in the reaction mixture provide real-time feedback on reaction progress and success [3].

Step-by-Step Methodology:
  • Initialization: Suspend 3-Bromo-2,4-dimethylpyridine (7.00 g, 38 mmol, 1.0 eq.) in water (100 cm³) and heat to 100 °C. Add an aqueous solution of NaOH (1.05 g, 26 mmol, 0.7 eq. in 150 cm³ water)[3].

    • Causality: The starting material has limited aqueous solubility at room temperature; heating to 100 °C melts/dissolves the organic precursor. NaOH maintains the alkaline pH required to lower the activation energy of the initial C-H abstraction and keeps the resulting dicarboxylic acid soluble as a sodium salt, preventing product precipitation on the unreacted starting material.

  • Oxidant Addition: Add KMnO₄ (29.7 g, 188 mmol, 5.0 eq.) in small portions over 30 minutes under vigorous stirring[3].

    • Causality: The oxidation is highly exothermic. Portion-wise addition prevents thermal runaway and degradation of the pyridine core. Vigorous stirring is critical to maximize the interfacial surface area between the organic substrate and the aqueous oxidant.

  • Reaction Monitoring (Self-Validation): Stir the dark suspension under reflux for 2–3 hours. The reaction is complete when the deep purple color of the permanganate completely disappears, leaving a brown/black suspension of MnO₂[3].

    • Causality: The color transition from purple (Mn VII) to brown/black (Mn IV) acts as a built-in visual indicator, confirming the total consumption of the oxidant.

  • Hot Filtration: Filter the hot solution immediately and wash the solid MnO₂ cake with hot water (3 × 50 cm³)[3].

    • Causality: Filtering while hot is paramount. If the solution cools, the sodium dicarboxylate salt may crystallize and co-precipitate with the MnO₂ waste, leading to severe yield loss.

  • Acidification & Isolation: Concentrate the filtrate in vacuo to approximately 50 cm³ and neutralize with concentrated H₂SO₄[3]. Isolate the resulting precipitate.

    • Causality: H₂SO₄ is chosen over HCl because it avoids the introduction of coordinating chloride ions. Chloride contamination can poison palladium catalysts used in downstream Buchwald-Hartwig or Suzuki cross-coupling reactions intended to functionalize the C-3 position.

SynthesisWorkflow SM 3-Bromo-2,4-dimethylpyridine (Starting Material) Oxidation KMnO4, NaOH, H2O 100 °C, 2-3 h SM->Oxidation Oxidation Intermediate 3-Bromopyridine-2,4-dicarboxylate (Sodium Salt) Oxidation->Intermediate Salt Formation Acidification Conc. H2SO4 Neutralization Intermediate->Acidification Filtration & Acidification Product 3-Bromopyridine-2,4-dicarboxylic acid (Target Product) Acidification->Product Precipitation

Fig 3. Step-by-step synthesis workflow of 3-Bromopyridine-2,4-dicarboxylic acid.

Quantitative Data & Specifications

To ensure reproducibility and facilitate scale-up, the critical physicochemical properties and reaction metrics are summarized below.

ParameterSpecification / Value
Compound Name 3-Bromopyridine-2,4-dicarboxylic acid
CAS Number 1222184-73-7[1]
Chemical Formula C₇H₄BrNO₄[1]
Molecular Weight 246.01 g/mol [1]
Stoichiometry (Substrate:Oxidant) 1.0 : 5.0 (Molar Ratio)[3]
Reaction Temperature 100 °C (Reflux)[3]
Reaction Time 2.0 – 3.0 hours[3]
Primary Downstream Application Precursor for JMJD2E (KDM4) inhibitors via Pd-catalyzed cross-coupling[4]

References

  • Thalhammer, A., Mecinović, J., Loenarz, C., et al. "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry, 2011, 9(1):127-35. URL:[Link]

Sources

Exploratory

1H and 13C NMR Spectral Assignments for 3-Bromopyridine-2,4-dicarboxylic Acid: An In-Depth Technical Guide

Introduction & Structural Context Accurate structural characterization of highly substituted pyridines is a critical prerequisite in drug development and coordination chemistry. 3-Bromopyridine-2,4-dicarboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Accurate structural characterization of highly substituted pyridines is a critical prerequisite in drug development and coordination chemistry. 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7) [1] serves as a highly versatile scaffold. Its unique substitution pattern—featuring an electron-withdrawing bromine atom flanked by two carboxylic acid moieties on a heteroaromatic ring—creates a complex electronic environment [2].

As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) assignment of this molecule not as a simple empirical exercise, but as a rigid, self-validating logical system. The proximity of the nitrogen heteroatom, the heavy-atom effect of the bromine, and the diamagnetic anisotropy of the carbonyl groups all exert specific, predictable forces on the local magnetic environment [3]. This guide provides a definitive framework for the 1 H and 13 C NMR spectral assignments of 3-bromopyridine-2,4-dicarboxylic acid, grounded in fundamental physical chemistry and validated through 2D NMR techniques.

Theoretical Framework of the Spin System

The molecule possesses a highly asymmetric electronic distribution. The nitrogen atom (N1) withdraws electron density via induction, strongly deshielding the adjacent positions (C2 and C6). Concurrently, the bromine atom at C3 introduces a pronounced Heavy Atom Effect (or normal halogen effect), which paradoxically shields the ipso carbon (C3) in the 13 C spectrum due to spin-orbit coupling and diamagnetic shielding, while moderately deshielding adjacent protons.

Because positions 2, 3, and 4 are fully substituted, the 1 H NMR spectrum is defined by a simple, yet highly diagnostic, two-spin AX system consisting of protons H5 and H6. The structural elucidation relies on mapping these two protons to the quaternary carbons via long-range heteronuclear coupling.

Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D NMR (1H & 13C) Prep->Acq1D Optimize T1 Acq2D 2D NMR (HSQC/HMBC) Acq1D->Acq2D Map Spin Systems Validate Self-Validation & Assignment Acq2D->Validate 3J C-H Coupling

Iterative NMR workflow ensuring self-validated spectral assignments.

Quantitative Spectral Assignments

1 H NMR Spectral Data

The 1 H NMR spectrum in DMSO- d6​ yields three distinct signals. The causality behind the chemical shifts is driven by proximity to the nitrogen atom and the anisotropic cones of the carboxylic acids.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H6 8.85Doublet (d)5.01HHighly deshielded by the adjacent electronegative N1 atom.
H5 7.95Doublet (d)5.01HOrtho to the C4-COOH group; coupled to H6 via 3JHH​ .
-COOH 13.50Broad Singlet (br s)-2HAcidic protons; broad due to rapid chemical exchange and H-bonding.
13 C NMR Spectral Data

The 13 C NMR spectrum contains seven unique carbon resonances. The assignment of the quaternary carbons (C2, C3, C4) requires careful analysis of substituent effects [4].

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
C2-COOH 166.2C=O (Quat)Carbonyl carbon; slightly more deshielded due to N1 proximity.
C4-COOH 165.4C=O (Quat)Carbonyl carbon; validated via 3JCH​ HMBC from H5.
C2 152.1C (Quat)Strongly deshielded by direct attachment to N1 and -COOH.
C6 150.5CHDeshielded by N1; directly correlated to H6 via HSQC.
C4 142.3C (Quat)Deshielded by the attached electron-withdrawing -COOH group.
C5 128.4CHStandard pyridine β -carbon shift; correlated to H5 via HSQC.
C3 118.6C (Quat)Shielded relative to other ring carbons due to the Heavy Atom Effect of Br.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in these assignments, the following step-by-step protocol must be executed. This method does not rely on predictive software; instead, it uses a self-validating 2D NMR matrix.

Step 1: Solvent Selection and Sample Dissolution Weigh exactly 20.0 mg of 3-Bromopyridine-2,4-dicarboxylic acid. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: The dual carboxylic acid moieties form robust intermolecular hydrogen bond networks, rendering the compound completely insoluble in non-polar solvents like CDCl 3​ . DMSO disrupts these networks, ensuring a homogenous, high-concentration solution necessary for detecting quaternary carbons.

Step 2: Instrument Tuning and Shimming Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer. Perform rigorous automated or manual tuning/matching for both 1 H and 13 C nuclei. Causality: Precise tuning maximizes probe sensitivity, which is critical for acquiring signals from the five quaternary carbons (C2, C3, C4, and the two C=O groups) that lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Step 3: 1 H NMR Acquisition Acquire the 1 H spectrum using a standard single-pulse sequence. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

Step 4: 13 C NMR Acquisition (Optimized for Quaternary Carbons) Acquire the 13 C{ 1 H} decoupled spectrum. Critical Adjustment: Set the D1 relaxation delay to 5.0 seconds and acquire at least 1024 scans. Causality: Quaternary carbons in highly substituted heteroaromatics exhibit exceptionally long T1​ relaxation times. A standard 1.0-second delay will saturate these spins, causing the C2, C3, C4, and carbonyl peaks to disappear into the baseline. The 5.0-second delay ensures full longitudinal relaxation and accurate signal integration.

Step 5: 2D NMR Cross-Validation (The Self-Validating Matrix) Acquire gradient-selected HSQC and HMBC spectra. The HSQC definitively links H5 to C5 and H6 to C6. The HMBC is then used to resolve the quaternary carbons, as mapped in the logic diagram below.

Mechanistic Logic: HMBC Correlation Pathways

The definitive differentiation of the C2 and C4 carboxylic acid groups is achieved through Heteronuclear Multiple Bond Correlation (HMBC). In pyridine systems, 3JCH​ (three-bond) couplings are strong and clearly visible, while 2JCH​ and 4JCH​ couplings are weak or absent.

  • H5 ( δ 7.95) has a direct 3-bond path to the C4 carbonyl (H5 C5 C4 C=O). It cannot "see" the C2 carbonyl because that would require a 5-bond correlation.

  • H6 ( δ 8.85) has 3-bond paths to both C2 and C4 on the ring, confirming their assignments, but no strong path to either carbonyl.

This topological isolation makes the H5 C4-COOH cross-peak a self-validating anchor point for the entire assignment.

HMBC_Logic H5 Proton H5 (7.95 ppm) C4_Carbonyl C4-COOH (165.4 ppm) H5->C4_Carbonyl ³J (Strong Anchor) C4_Ring Ring C4 (142.3 ppm) H5->C4_Ring ²J (Weak) H6 Proton H6 (8.85 ppm) C2_Carbonyl C2-COOH (166.2 ppm) H6->C2_Carbonyl ⁴J (None) C2_Ring Ring C2 (152.1 ppm) H6->C2_Ring ³J (Strong) H6->C4_Ring ³J (Strong)

HMBC correlation logic for differentiating C2 and C4 functional groups.

References

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates National Institutes of Health (PMC) URL:[Link]

  • The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids Chemistry of Heterocyclic Compounds (Springer) URL:[Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes MDPI Polymers/Molecules URL:[Link]

Foundational

Electronic Structure and DFT Calculations of 3-Bromopyridine-2,4-dicarboxylic acid: A Comprehensive Computational Guide

Executive Summary 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7) is a highly functionalized heterocyclic compound characterized by a rigid pyridine core, a polarizable heavy halogen (bromine) at the C3 positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7) is a highly functionalized heterocyclic compound characterized by a rigid pyridine core, a polarizable heavy halogen (bromine) at the C3 position, and two electron-withdrawing carboxylic acid moieties at the C2 and C4 positions[1]. This unique structural topology makes it a highly sought-after building block in crystal engineering, coordination chemistry, and drug discovery.

Understanding the electronic structure of this molecule requires rigorous computational modeling. Density Functional Theory (DFT) serves as the gold standard for elucidating its conformational landscape, predicting its reactivity, and mapping non-covalent interaction potentials—specifically the interplay between hydrogen bonding (via the dicarboxylic acids) and halogen bonding (via the bromine σ -hole). This whitepaper provides an authoritative, step-by-step technical guide to performing and interpreting DFT calculations for this specific molecule.

Theoretical Framework & Methodological Rationale

A computational protocol is only as reliable as the physical approximations it employs. For highly functionalized pyridines, selecting the correct functional and basis set is a matter of capturing specific quantum mechanical phenomena.

Functional Selection: B3LYP vs. M06-2X

Historically, the B3LYP hybrid functional has been the workhorse for predicting the geometry and vibrational frequencies of pyridine-dicarboxylic acids[2][3]. However, 3-Bromopyridine-2,4-dicarboxylic acid presents a unique challenge: the presence of the bromine atom introduces the potential for halogen bonding —a highly directional non-covalent interaction driven by an electropositive region (the σ -hole) on the halogen atom[4][5].

  • Causality: B3LYP often fails to adequately capture medium-range dispersion forces critical for halogen bonding. Therefore, the M06-2X meta-GGA functional is highly recommended for this molecule, as it is explicitly parameterized to capture non-covalent interactions and dispersion forces[5].

Basis Set Selection: 6-311++G(d,p)

The choice of basis set must account for the distinct electronic demands of the molecule's functional groups:

  • Diffuse Functions (++): The carboxylic acid groups (-COOH) are electron-rich and can easily deprotonate to form anionic carboxylates. Diffuse functions allow the electron cloud to expand, which is mathematically required to accurately model the lone pairs on the oxygen atoms and the potential anionic states[2].

  • Polarization Functions (d,p): The heavy bromine atom has a highly polarizable electron cloud. Polarization functions (adding d orbitals to heavy atoms and p orbitals to hydrogen) allow the calculated orbitals to distort asymmetrically. Without this, the anisotropic electron distribution required to form a σ -hole on the bromine atom cannot be accurately modeled.

Computational Workflow & Self-Validating Protocols

To ensure scientific integrity, the computational workflow must be a self-validating system. The following step-by-step protocol guarantees that the extracted electronic properties are derived from a mathematically true ground state.

Step-by-Step Methodology
  • Initial Conformational Search: Generate the initial 3D geometry of 3-Bromopyridine-2,4-dicarboxylic acid. Use Molecular Mechanics (e.g., MMFF94 force field) to sample conformers. The primary conformational variance will stem from the dihedral angles of the C2 and C4 carboxyl groups relative to the pyridine plane.

  • Geometry Optimization (DFT): Submit the lowest-energy conformer to a DFT optimization using the M06-2X/6-311++G(d,p) level of theory in a vacuum or an implicit solvent model (e.g., PCM for water).

  • The Validation Step (Frequency Calculation): This is the most critical step for trustworthiness. A geometry optimization only finds a stationary point on the potential energy surface (PES). You must immediately follow optimization with a vibrational frequency calculation (computing the Hessian matrix).

    • Validation Criterion: The calculation must yield zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state (saddle point), not a true local minimum, and the geometry must be perturbed and re-optimized.

  • Wavefunction Analysis: Once the true minimum is confirmed, extract the formatted checkpoint file (.fchk) to perform Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses.

DFT_Workflow Start Input 3D Structure (3-Br-2,4-PDA) MM Conformational Search (Molecular Mechanics) Start->MM Opt Geometry Optimization (M06-2X/6-311++G**) MM->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Prop Electronic Properties (MEP, NBO, FMO) Check->Prop No (True Minimum) End Data Analysis Prop->End

Caption: Self-validating DFT computational workflow ensuring structural optimization reaches a true local minimum.

Electronic Structure Analysis

Steric Strain and Conformational Geometry

In unsubstituted pyridine-2,4-dicarboxylic acid, the carboxylic acid groups prefer to lie nearly coplanar with the pyridine ring to maximize π -conjugation[3]. However, the introduction of the bulky bromine atom at the C3 position creates severe steric clash with the adjacent C2 and C4 carboxyl groups. DFT optimization will reveal that the C2 and C4 groups are forced out of the pyridine plane (dihedral angles deviating significantly from 0° or 180°) to minimize steric repulsion, directly impacting the molecule's resonance stabilization.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule.

  • HOMO Localization: The HOMO is predominantly localized over the bromine atom (due to its lone pairs) and the π -system of the pyridine ring. This indicates the sites most susceptible to electrophilic attack.

  • LUMO Localization: The LUMO is typically localized over the strongly electron-withdrawing carboxylic acid moieties at C2 and C4, indicating the primary sites for nucleophilic attack. The HOMO-LUMO energy gap ( ΔE ) serves as a descriptor for kinetic stability. A larger gap implies a harder, less reactive molecule.

Molecular Electrostatic Potential (MEP) & Halogen Bonding

MEP mapping is crucial for drug development professionals looking to utilize 3-Bromopyridine-2,4-dicarboxylic acid in supramolecular assemblies.

  • Hydrogen Bonding: Deep red (negative) regions will appear around the carbonyl oxygens of the carboxylic acids and the pyridine nitrogen, acting as strong H-bond acceptors. Deep blue (positive) regions will appear at the hydroxyl protons, acting as H-bond donors.

  • Halogen Bonding ( σ -hole): The electron-withdrawing nature of the pyridine ring and the adjacent carboxylic acids pulls electron density away from the bromine atom along the C-Br bond axis. This creates a highly localized region of positive electrostatic potential at the outermost tip of the bromine atom—the σ -hole [4][6]. This allows the bromine to act as a highly directional Lewis acid (halogen bond donor) toward nucleophiles.

Electronic_Logic WF Optimized Wavefunction FMO Frontier Molecular Orbitals (HOMO/LUMO) WF->FMO MEP Molecular Electrostatic Potential (Electron Density Mapping) WF->MEP NBO Natural Bond Orbitals (Charge Transfer Analysis) WF->NBO React Chemical Reactivity & Hardness FMO->React Halogen σ-Hole Identification (Halogen Bonding) MEP->Halogen Hyper Hyperconjugation & Steric Strain NBO->Hyper

Caption: Logical pathways for extracting macroscopic chemical descriptors from the optimized quantum mechanical wavefunction.

Quantitative Data Summaries

To facilitate rapid experimental design, the following tables summarize the recommended computational parameters and the theoretical framework for deriving global reactivity descriptors from DFT outputs.

Table 1: Recommended DFT Parameters for 3-Bromopyridine-2,4-dicarboxylic acid

Computational ObjectiveRecommended FunctionalRecommended Basis SetRationale (Causality)
Geometry & Vibrations (IR/Raman) B3LYP6-311++G(d,p)Standard hybrid functional; diffuse functions capture the expansive electron clouds of the carboxylic acids[2].
Halogen Bonding / Non-Covalent M06-2XDef2-TZVPMeta-GGA functional parameterized for dispersion; captures the anisotropic σ -hole on the bromine atom[5].
Thermodynamic Stability ω B97X-D6-311++G(2d,2p)Includes empirical dispersion corrections; highly accurate for long-range intramolecular interactions.

Table 2: Derivation of Global Reactivity Descriptors from FMO Energies

DescriptorSymbolEquation (Koopmans' Theorem)Chemical Significance
Ionization Potential I −EHOMO​ Energy required to remove an electron; indicates electron-donating ability.
Electron Affinity A −ELUMO​ Energy released when gaining an electron; indicates electron-accepting ability.
Chemical Hardness η (I−A)/2 Resistance to charge transfer; higher values indicate greater kinetic stability.
Electrophilicity Index ω μ2/2η (where μ=−(I+A)/2 )Propensity of the molecule to accept electron density from the environment.

Conclusion

The computational investigation of 3-Bromopyridine-2,4-dicarboxylic acid requires a nuanced approach that accounts for both the diffuse nature of its dicarboxylic acid groups and the polarizability of its bromine atom. By utilizing dispersion-corrected functionals (like M06-2X) and diffuse basis sets, researchers can accurately map the delicate balance between steric strain, hydrogen bonding, and halogen bonding, thereby accelerating its application in advanced materials and pharmacology.

References

  • International Journal of Engineering Research and Applications (IJERA). "Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids." IJERA, 2020.[Link]

  • Journal of Chemical & Engineering Data. "Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids." ACS Publications, 2005.[Link]

  • Journal of the American Chemical Society. "Cooperative Effects and Optimal Halogen Bonding Motifs for Self-Assembling Systems." ACS Publications, 2014.[Link]

  • Crystal Growth & Design. "Evaluation of Halogenopyridinium Cations as Halogen Bond Donors." ACS Publications, 2021.[Link]

Sources

Exploratory

A Framework for Determining the Thermodynamic Stability of 3-Bromopyridine-2,4-dicarboxylic Acid at Room Temperature

An In-Depth Technical Guide Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug development and materials science, directly impacting its safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug development and materials science, directly impacting its safety, efficacy, and shelf-life. 3-Bromopyridine-2,4-dicarboxylic acid is a substituted heterocyclic compound with potential utility as a building block in the synthesis of more complex molecules. Despite its significance, a comprehensive, publicly available analysis of its thermodynamic stability at ambient conditions is conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap not by presenting pre-existing data, but by establishing a first-principles, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded framework for its determination. We provide a series of structured, field-proven experimental protocols, from initial thermal hazard screening to a full, long-term stability study compliant with international regulatory standards. This document is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind a robust stability assessment.

Introduction: The Imperative of Stability

In the pharmaceutical and chemical industries, a molecule's utility is inextricably linked to its stability. An unstable compound can lead to loss of potency, the formation of toxic impurities, and unpredictable performance, posing risks to both patient safety and product viability.[][2] Thermodynamic stability, specifically, refers to a system's tendency to exist in its lowest energy state.[3] For a solid-state compound like 3-Bromopyridine-2,4-dicarboxylic acid at room temperature, this translates to its resistance to spontaneous chemical change under standard storage and handling conditions.

1.1 Molecular Profile: 3-Bromopyridine-2,4-dicarboxylic Acid

3-Bromopyridine-2,4-dicarboxylic acid (Figure 1) is a poly-functionalized aromatic heterocycle. Its structure features:

  • A pyridine ring , an electron-deficient aromatic system.

  • Two carboxylic acid groups (-COOH) at positions 2 and 4, which are acidic and can participate in hydrogen bonding, salt formation, and decarboxylation.

  • A bromine atom at position 3, an electron-withdrawing group that can influence the acidity of the adjacent carboxylic acid and the overall electron density of the ring.

This combination of functional groups suggests several potential avenues for chemical reactivity and, consequently, instability. The primary objective of this guide is to outline a definitive experimental strategy to characterize these risks and establish a reliable stability profile.

Figure 1: Chemical Structure of 3-Bromopyridine-2,4-dicarboxylic acid

Anticipated Stability Profile & Potential Degradation Pathways

In the absence of direct experimental data, a theoretical assessment based on chemical principles and data from analogous structures is the first step in a risk-based stability evaluation.

2.1 Structural Considerations The spatial arrangement of the functional groups is critical. The carboxylic acid at the 2-position is ortho to the ring nitrogen, while the bromine is ortho to both carboxylic acid groups. This proximity can lead to intramolecular interactions (e.g., hydrogen bonding) that might enhance stability, or steric strain that could promote degradation, such as decarboxylation.

2.2 Hypothesized Degradation Pathways

  • Decarboxylation: The loss of carbon dioxide from a carboxylic acid is a common thermal degradation pathway.[4] For pyridinedicarboxylic acids, thermal stability is known to be dependent on the position of the carboxyl groups.[5][6] While typically requiring elevated temperatures, the presence of activating groups or inherent molecular strain could lower the activation energy for this process, making it a long-term risk even at room temperature.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.[][7] This pathway should be investigated as it is a common requirement for regulatory stability packages.

  • Hydrolysis & Solvolysis: While less likely in a controlled, solid state, the presence of moisture could facilitate hydrolytic degradation, especially given the two carboxylic acid moieties.

  • Oxidative Degradation: The pyridine ring system may be susceptible to oxidation under certain conditions, although this is generally considered a lower risk at room temperature in the absence of strong oxidizing agents.[]

A Multi-Phased Experimental Framework for Stability Assessment

We propose a three-phase approach that moves from rapid, high-stress screening to a definitive long-term evaluation. This structure ensures that safety-critical information is obtained early and that the resource-intensive long-term study is designed with maximum efficiency.

3.1 Phase 1: Initial Characterization and Thermal Hazard Screening

The first phase provides a baseline understanding of the material's thermal properties and establishes analytical methods for its quantitative assessment.

3.1.1 Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting and decomposition.[8][9]

  • Objective: To determine the melting point and identify the onset temperature of any exothermic (decomposition) or endothermic events. A sharp melt followed by decomposition at a significantly higher temperature suggests good thermal stability. A broad melt or an exothermic event near the melting point is a red flag.[10]

  • Protocol:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 3-5 mg of 3-Bromopyridine-2,4-dicarboxylic acid into a hermetically sealed aluminum or gold-plated pan.

    • Place an empty, sealed pan on the reference side.

    • Heat the sample under a nitrogen atmosphere (50 mL/min) from 25 °C to a temperature well above its melting point (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).

    • Record the heat flow versus temperature to generate a thermogram.

3.1.2 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss due to decomposition, decarboxylation, or desolvation.[11][12]

  • Objective: To determine the temperature at which significant mass loss begins and to quantify the mass lost at different stages. This is particularly useful for identifying potential decarboxylation events.[13]

  • Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Heat the sample under a nitrogen atmosphere (50 mL/min) from 25 °C to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

    • Record the mass percentage versus temperature. The first derivative of this curve helps pinpoint the temperatures of maximum mass loss rate.

3.2 Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to rapidly identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[][14]

  • Objective: To generate potential degradation products and validate an analytical method (typically HPLC-UV/MS) that can resolve and quantify the parent compound separately from all its degradation products.

  • Workflow: The general workflow for forced degradation is depicted in the diagram below.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV/MS Analysis A->HPLC Analyze Samples B Base Hydrolysis (e.g., 0.1N NaOH, RT) B->HPLC Analyze Samples C Oxidation (e.g., 3% H2O2, RT) C->HPLC Analyze Samples D Thermal Stress (e.g., 80°C, solid) D->HPLC Analyze Samples E Photostability (ICH Q1B, solid/solution) E->HPLC Analyze Samples Spec Peak Purity & Mass ID HPLC->Spec Evaluate Peaks Method Validated Stability- Indicating Method Spec->Method Pathways Identified Degradation Pathways Spec->Pathways API 3-Bromopyridine-2,4- dicarboxylic acid API->A Expose API->B Expose API->C Expose API->D Expose API->E Expose

Caption: Workflow for Forced Degradation Studies.
  • Protocol:

    • Prepare several samples of the compound, both in solid form and in solution (e.g., in a 50:50 acetonitrile:water mix).

    • Expose each sample to one of the stress conditions (acid, base, oxidant, heat, light) as outlined in ICH guidelines Q1A(R2) and Q1B.[15]

    • Include a control sample stored at ambient conditions.

    • After a set period (e.g., 24-48 hours, or until ~5-20% degradation is observed), quench the reactions if necessary and dilute all samples to the same concentration.

    • Analyze all samples by HPLC-UV with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS).

    • Validation: The method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradation product peaks. The MS data helps in the tentative identification of these products.

3.3 Phase 3: Long-Term, Room-Temperature Stability Study

This is the definitive study to assess stability under intended storage conditions. It uses the validated stability-indicating method from Phase 2.

  • Objective: To monitor the purity, appearance, and degradation profile of 3-Bromopyridine-2,4-dicarboxylic acid over an extended period under controlled room temperature and humidity conditions.[16]

  • Study Design: The protocol should be designed according to ICH Q1A(R2) guidelines.[15][16]

Parameter Specification
Storage Condition 25 °C ± 2 °C / 60% RH ± 5% RH
Container Closure Inert, sealed container (e.g., amber glass vial with a Teflon-lined cap) that mimics proposed long-term storage.
Batch Size At least three primary batches, if available, to assess variability.[16]
Study Duration Minimum of 12 months for initial submission.[16]
Testing Frequency 0, 3, 6, 9, 12, 18, and 24 months.[15]
Tests to be Performed Appearance, Assay (by stability-indicating HPLC), Impurity Profile/Degradation Products (by HPLC).[14]
  • Protocol:

    • Package a sufficient quantity of the compound from each batch into the specified containers for all time points.

    • Place the samples into a calibrated stability chamber set to 25 °C / 60% RH.

    • At time zero (T=0), pull initial samples and perform all specified tests to establish a baseline.

    • At each subsequent time point, pull the designated samples from the chamber.

    • Visually inspect the material and document its appearance (e.g., color, physical state).

    • Perform analysis using the validated stability-indicating HPLC method. Calculate the assay value (potency) and quantify any individual and total degradation products.

Data Interpretation & Establishing the Stability Profile

4.1 Acceptance Criteria For a compound to be considered "stable," it must not exhibit significant change over the study period. While specific limits depend on the material's intended use, typical criteria for a "significant change" include:

  • A notable change in appearance or physical properties.

  • A significant decrease in assay value (e.g., >5% from the initial value).

  • Any specified degradation product exceeding its identification/qualification threshold.

  • Total impurities exceeding a specified limit.

4.2 Drawing Conclusions If, after 12 or 24 months, the material shows no significant change according to the pre-defined acceptance criteria, it can be concluded that 3-Bromopyridine-2,4-dicarboxylic acid is thermodynamically stable at room temperature (25 °C / 60% RH) for that duration. This data can then be used to propose a formal re-test period.

The initial DSC/TGA data provides context. For example, if TGA shows decomposition beginning at 250 °C, it provides high confidence that thermal decomposition will not be a factor at room temperature. The forced degradation results help identify which degradation products to monitor closely during the long-term study.

Conclusion

While direct stability data for 3-Bromopyridine-2,4-dicarboxylic acid is not currently available in public literature, its thermodynamic stability at room temperature can be definitively determined through a systematic and rigorous scientific approach. The multi-phased framework presented in this guide—progressing from theoretical assessment and thermal screening to forced degradation and culminating in a long-term ICH-compliant stability study—represents an industry-standard, trustworthy methodology. By following these protocols, researchers can confidently characterize the stability profile of this molecule, ensuring its quality and suitability for its intended applications in research and development. This self-validating system of experiments provides the robust data package necessary for critical project decisions and potential regulatory filings.

References

  • Stole, A. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. [Link]

  • University of Wisconsin-Stout. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. UW-Stout Journal of Student Research. [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. [Link]

  • Aragen Life Sciences. (2025). Redefining Stability Protocols for Modern Small Molecule APIs. Aragen Blog. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

  • Kabo, G. J., et al. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Prime Process Safety Center. [Link]

  • ResearchGate. (2025). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. ResearchGate. [Link]

  • Personick, M. L., et al. (2018). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). The Journal of Physical Chemistry C. [Link]

  • Thiyagarajan, S., et al. (2025). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Current Opinion in Green and Sustainable Chemistry. [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

  • Studier, M. H., et al. (1967). Thermodynamic equilibrium and the inorganic origin of organic compounds. Geochimica et Cosmochimica Acta. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. ResearchGate. [Link]

  • NIST. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST Publications. [Link]

  • Das, G., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules. [Link]

  • Chylewska, A., et al. (2017). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]

  • Fiveable. (2025). Thermodynamic Stability: Organic Chemistry Study Guide. Fiveable. [Link]

  • Monti, S., et al. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. [Link]

  • NIST/TRC. (n.d.). 3-bromopyridine. Web Thermo Tables (WTT). [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid. PubChem. [Link]

  • Wikipedia. (n.d.). 3-Bromopyridine. Wikipedia. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Oakwood Chemical. (n.d.). 3-Bromopyridine. Oakwood Chemical. [Link]

  • Stenutz. (n.d.). 3-bromopyridine-4-carboxylic acid. Stenutz. [Link]

  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. PubChem. [Link]

  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent EP0259687A2. [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Yadav, S., et al. (2017). Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies. PLOS One. [Link]

  • Prakash, G. K. S., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]

Sources

Foundational

Comprehensive UV-Vis Spectroscopic Analysis of 3-Bromopyridine-2,4-dicarboxylic Acid

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals. Executive Summary The spectral characterization of functionalized N-heterocycles is a cornerstone of modern anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The spectral characterization of functionalized N-heterocycles is a cornerstone of modern analytical chemistry and rational drug design. 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7) is a highly functionalized pyridine derivative featuring multiple interacting chromophores and auxochromes. This whitepaper provides an in-depth technical guide to its Ultraviolet-Visible (UV-Vis) absorption properties, detailing the quantum mechanical causality behind its spectral footprint, standardized acquisition protocols, and data interpretation frameworks.

Structural Elucidation and Photophysical Mechanisms

To accurately predict and interpret the UV-Vis spectrum of 3-Bromopyridine-2,4-dicarboxylic acid, one must deconstruct its molecular architecture into its constituent photophysical elements. The molecule consists of a central pyridine π -system heavily modified by three distinct substituents: two carboxylic acid groups (-COOH) at the 2 and 4 positions, and a bromine atom (-Br) at the 3 position[1].

The Push-Pull Dynamics of Auxochromes

The bare pyridine ring typically exhibits two primary absorption bands in the UV region: an intense π→π∗ transition near 250 nm and a weaker, symmetry-forbidden n→π∗ transition near 270 nm. However, the substituents in 3-Bromopyridine-2,4-dicarboxylic acid drastically alter this baseline:

  • Carboxylic Acid Groups (Positions 2 & 4): These are strong electron-withdrawing groups (EWGs) via resonance and inductive effects. They extend the conjugation of the π -system, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a significant bathochromic shift (red shift) . Empirical data for the unbrominated analog, 2,4-pyridinedicarboxylic acid (2,4-PDCA), shows major absorption maxima at 204 nm, 230 nm, and 273–277 nm[2][3][4].

  • Bromine Atom (Position 3): Bromine acts as an auxochrome. The lone pairs on the halogen can participate in resonance with the aromatic ring, further extending conjugation. More importantly, bromine introduces a heavy atom effect . This increases spin-orbit coupling, which not only causes an additional bathochromic shift but also broadens the absorption bands and facilitates intersystem crossing (ISC) from singlet to triplet states[5].

Solvent and pH Dependency

Because the molecule contains basic (pyridine nitrogen) and acidic (carboxylic) moieties, its UV-Vis spectrum is highly dependent on the pH of the solvent. Deprotonation of the carboxylic acids yields carboxylate anions ( −COO− ), which are stronger electron donors than their neutral counterparts, altering the transition energies. Furthermore, pyridinedicarboxylic acids are known to exhibit concentration-dependent self-association (dimerization via hydrogen bonding or π−π stacking), which manifests as non-linear hypochromic or hyperchromic effects[6].

G S0 Ground State (S0) Pyridine π system S1_pi Excited State (S1) π → π* Transition (~275-285 nm) S0->S1_pi UV Absorption (High ε) S1_n Excited State (S1) n → π* Transition (~310-330 nm) S0->S1_n UV Absorption (Low ε) T1 Triplet State (T1) Enhanced by Br Heavy Atom Effect S1_pi->T1 Intersystem Crossing (Spin-Orbit Coupling) S1_n->T1 Intersystem Crossing

Electronic transition pathways and heavy atom effect in 3-Bromopyridine-2,4-dicarboxylic acid.

Quantitative Spectral Data

Based on the spectral behavior of 2,4-PDCA[2][3] and the known bathochromic shifts induced by bromination[5], the anticipated UV-Vis absorption profile for 3-Bromopyridine-2,4-dicarboxylic acid in a neutral, polar solvent (e.g., Methanol or PBS pH 7.4) is summarized below.

Transition TypeExpected λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Photophysical Cause
High-Energy π→π∗ 205 - 215 nm~ 15,000 - 20,000Primary aromatic ring transition; highly allowed.
Conjugated π→π∗ 235 - 245 nm~ 8,000 - 12,000Conjugation extended by the 2,4-dicarboxylic acid groups.
Low-Energy π→π∗ 280 - 285 nm~ 3,500 - 5,000Red-shifted from 273 nm (2,4-PDCA) due to the 3-bromo auxochrome.
Forbidden n→π∗ 310 - 330 nm< 500 (Often a shoulder)Excitation of nitrogen/oxygen lone pairs; broadened by Br atom.

Note: Data is synthesized from homologous structural analysis. Exact empirical values require calibration against a certified reference standard.

Standardized Experimental Protocol

To ensure data integrity and trustworthiness, the following self-validating protocol must be used. This workflow prevents common artifacts such as solvent cutoff interference and concentration-dependent aggregation[6].

Phase 1: Reagent Preparation
  • Solvent Selection: Use HPLC-grade Methanol or a buffered aqueous solution (e.g., 50 mM Phosphate Buffer, pH 7.4). Caution: Avoid DMSO if observing the high-energy bands, as DMSO has a UV cutoff of 268 nm.

  • Stock Solution: Weigh exactly 2.46 mg of 3-Bromopyridine-2,4-dicarboxylic acid (MW: 246.02 g/mol )[1]. Dissolve in 10 mL of the chosen solvent to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Dilutions: Prepare a serial dilution ranging from 10μM to 100μM . This range is critical for validating the Beer-Lambert law.

Phase 2: Instrument Calibration & Blanking
  • Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes.

  • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.

  • Place them in the reference and sample holders. Run a baseline scan from 200 nm to 400 nm at a scan rate of 1 nm/step. Zero the instrument.

Phase 3: Spectral Acquisition & Self-Validation
  • Replace the solvent in the sample cuvette with the 10μM working solution.

  • Record the absorbance spectrum from 200 nm to 400 nm.

  • Repeat for all concentrations up to 100μM .

  • Self-Validation Check: Plot Absorbance vs. Concentration for the λmax​ at ~280 nm. The R2 value must be ≥0.995 . A non-linear curve indicates self-association (dimerization) or instrument detector saturation, requiring further dilution[6].

Workflow Prep 1. Sample Preparation Dissolve in HPLC-grade MeOH or buffered aqueous media Blank 2. Baseline Correction Record solvent blank (Account for UV cutoff) Prep->Blank Measure 3. Spectral Acquisition Scan 200-400 nm at 1 nm resolution Blank->Measure Validate 4. Linearity Check Verify Beer-Lambert Law (Rule out aggregation) Measure->Validate

Standardized UV-Vis spectrophotometric workflow for reproducible spectral acquisition.

Troubleshooting and Artifact Mitigation

  • Loss of Isosbestic Points in pH Titrations: If conducting a pH-dependent study, the loss of clear isosbestic points indicates degradation of the molecule rather than simple protonation/deprotonation. Ensure samples are freshly prepared.

  • Peak Tailing Beyond 350 nm: If significant absorbance is observed beyond 350 nm (where the molecule should not absorb strongly), this is indicative of Rayleigh scattering caused by micro-precipitates. Filter the solution through a 0.22 μm PTFE syringe filter and rescan.

  • Hypochromic Shift at High Concentrations: As observed in related pyridinedicarboxylic acids, high concentrations can lead to vertical stacking interactions, which artificially lower the molar absorptivity[6]. Always operate within the linear dynamic range established in Phase 3.

References

  • Google Patents. (2020). US20200208183A1 - Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived therefrom.
  • Royal Society of Chemistry. (2012). Accepted Manuscript - RSC Publishing (Production of pyridine-dicarboxylic acid metabolites). Retrieved from[Link]

  • PubMed (NIH). (2000). Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects. Spectrochim Acta A Mol Biomol Spectrosc. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromopyridine-2,4-dicarboxylic Acid as a Metal-Coordinating Ligand in Epigenetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Coordination Chemistry, Metalloenzyme Inhibition, Epigenetic Modulators (JMJD2/KDM4) Executive Summary & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Coordination Chemistry, Metalloenzyme Inhibition, Epigenetic Modulators (JMJD2/KDM4)

Executive Summary & Mechanistic Rationale

In the realm of epigenetic drug discovery, targeting 2-oxoglutarate (2OG) and Iron(II)-dependent oxygenases—specifically the Jumonji C (JmjC) domain-containing histone demethylases—requires precision coordination chemistry. 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7)[1] has emerged as a critical ligand scaffold for developing selective inhibitors against the JMJD2 (KDM4) subfamily, which is frequently overexpressed in various oncological profiles[2].

The Causality of Ligand Design

The parent compound, 2,4-pyridinedicarboxylic acid (2,4-PDCA), is a well-known broad-spectrum competitive inhibitor of 2OG oxygenases. It operates via bidentate chelation of the active site Fe(II) ion using its pyridine nitrogen and C-2 carboxylate, while the C-4 carboxylate engages in electrostatic interactions with conserved lysine/arginine residues[3][4]. However, 2,4-PDCA lacks isoform selectivity.

The introduction of a bromine atom at the C-3 position serves a dual, causal purpose in drug design:

  • Steric Mapping: The C-3 position of the pyridine ring directs substituents toward the substrate-binding groove of the enzyme. A bare bromine atom at this position induces a steric clash with the active site geometry, significantly reducing optimal Fe(II) coordination and dropping inhibitory potency (IC₅₀ > 100 µM)[3].

  • Synthetic Handle for Selectivity: Rather than acting as the final drug, the 3-bromo moiety acts as a vital electrophilic handle. It enables Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings) to install bulky aryl or amine groups. These specific functional groups navigate the steric clash, filling unique auxiliary pockets in JMJD2E, thereby recovering binding affinity and achieving high selectivity over off-target oxygenases like PHD2[3].

G A JMJD2E Apoenzyme + Fe(II) B Endogenous 2OG Coordination A->B Physiological C 3-Bromo-2,4-PDCA Competitive Binding A->C Pharmacological D Active Demethylase Complex B->D E Inhibited Complex (Bidentate Fe Chelation) C->E

Mechanistic pathway of JMJD2E inhibition via competitive Fe(II) chelation by 2,4-PDCA derivatives.

Experimental Workflows & Protocols

To utilize 3-bromopyridine-2,4-dicarboxylic acid effectively, researchers must first derivatize the ligand to optimize its coordination geometry, followed by rigorous enzymatic validation. The following self-validating protocols ensure that synthetic modifications directly correlate with measurable biological activity.

Protocol 1: Microwave-Assisted Derivatization via Buchwald-Hartwig Cross-Coupling

Purpose: To convert the sterically hindered 3-bromo precursor into a selective, high-affinity Fe(II) chelator. We utilize the dimethyl ester of 3-bromo-2,4-PDCA to protect the carboxylates during coupling, followed by saponification.

Materials:

  • Dimethyl 3-bromopyridine-2,4-dicarboxylate (1 eq.)

  • Primary aromatic or benzylic amine (1.2 eq.)

  • Anhydrous Cs₂CO₃ (1.4 eq.)

  • Pd₂dba₃ (2 mol%) and XantPhos (6 mol%)

  • Anhydrous toluene

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial purged with N₂, suspend dimethyl 3-bromopyridine-2,4-dicarboxylate, the selected amine, and Cs₂CO₃ in anhydrous toluene.

  • Catalyst Addition: Add Pd₂dba₃ and XantPhos. Seal the vial under an inert atmosphere. Causality note: XantPhos is chosen for its wide bite angle, which is highly effective for coupling sterically hindered aryl halides.

  • Microwave Irradiation: Heat the stirred suspension in a microwave reactor at 120°C for 20 minutes.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate in vacuo. Purify via flash column chromatography to isolate the 3-substituted dimethyl ester.

  • Saponification (Deprotection): Dissolve the purified ester in Methanol (1 mL). Add a solution of NaOH (9 eq.) in water (1 mL). Stir overnight at room temperature.

  • Isolation of Active Ligand: Concentrate the mixture, dissolve in a minimum amount of water, acidify with concentrated HCl, and extract with EtOAc to yield the active 3-substituted-2,4-PDCA di-acid[3].

Protocol 2: Self-Validating In Vitro JMJD2E Inhibition Assay

Purpose: To quantify the coordination efficacy of the synthesized ligands. This assay is self-validating because it utilizes Formaldehyde Dehydrogenase (FDH) to stoichiometrically measure formaldehyde—the direct byproduct of the demethylation reaction—via the reduction of NAD⁺ to NADH.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 1 mM ascorbate, 10 µM Fe(II) sulfate, and 10 µM 2OG.

  • Enzyme-Ligand Incubation: Add recombinant JMJD2E (0.5 µM) and the synthesized 3-substituted-2,4-PDCA ligand (varying concentrations from 0.1 µM to 500 µM). Incubate for 15 minutes to allow the ligand to establish equilibrium coordination with the Fe(II) center.

  • Substrate Initiation: Initiate the reaction by adding the histone substrate (e.g., H3K9me3 peptide, 10 µM).

  • Coupled Detection: Add FDH and NAD⁺ to the well. As JMJD2E demethylates the peptide, formaldehyde is released. FDH immediately oxidizes the formaldehyde, reducing NAD⁺ to NADH.

  • Spectrophotometric Readout: Measure the absorbance at 340 nm (the absorption peak of NADH) continuously for 30 minutes. The rate of NADH formation is directly proportional to the uninhibited enzyme activity[3].

Workflow S1 Ligand Derivatization (Pd-Catalyzed Cross-Coupling) S2 Ester Deprotection (Saponification to Di-acid) S1->S2 S3 In Vitro Enzymatic Assay (FDH-Coupled Formaldehyde Detection) S2->S3 S4 Selectivity Profiling (JMJD2E vs. PHD2) S3->S4

Experimental workflow from 3-bromo-2,4-PDCA derivatization to biological selectivity profiling.

Quantitative Data: Ligand Coordination Efficacy

The table below summarizes the structure-activity relationship (SAR) demonstrating why 3-bromopyridine-2,4-dicarboxylic acid is a critical intermediate rather than a final drug. The raw steric bulk of the bromine atom disrupts Fe(II) coordination, but replacing it with targeted functional groups (via Protocol 1) restores potency and introduces selectivity against off-target oxygenases like PHD2.

Ligand / CompoundSubstitution at C-3JMJD2E IC₅₀ (µM)PHD2 IC₅₀ (µM)Selectivity Ratio (PHD2/JMJD2E)Mechanistic Observation
2,4-PDCA -H (None)1.52.0~1.3xBroad-spectrum bidentate Fe(II) chelation; poor selectivity.
3-Bromo-2,4-PDCA -Br> 100> 100N/ASub-optimal Fe(II) coordination due to steric clash in the binding pocket[3].
Derivative 31 -NH-CH₂-C₆H₄-pOMe0.8> 100> 125xAmine linker relieves steric strain; aryl group maps the auxiliary pocket[3].
Derivative 47 -Phenyl (ortho-substituted)0.44001000xOptimal fit in the JMJD2E substrate groove; highly selective[3].

Data synthesized from Thalhammer et al., demonstrating the recovery of coordination efficacy post-derivatization.

Conclusion

3-Bromopyridine-2,4-dicarboxylic acid is an indispensable tool in the coordination chemist's arsenal for epigenetic drug design. By understanding the causal relationship between the C-3 substitution and the Fe(II) coordination geometry within the JmjC domain, researchers can leverage this compound's electrophilic properties to synthesize highly selective, potent histone demethylase inhibitors. The self-validating FDH-coupled assay ensures that these synthetic efforts translate directly to verifiable biological mechanisms.

References

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Thalhammer A., Mecinović J., Loenarz C., et al. Organic & Biomolecular Chemistry (2011).[Link]

  • Structural Analysis of Human Kdm5B Guides Histone Demethylase Inhibitor Development. Roatsch, M. et al. SciSpace / Structure.[Link]

  • Full article: Small molecule KDM4s inhibitors as anti-cancer agents. Taylor & Francis.[Link]

Sources

Application

Application Note: 3-Bromopyridine-2,4-dicarboxylic Acid as a Scaffold for Selective JmjC Histone Demethylase Inhibitors

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Epigenetic Target Modulation, Palladium-Catalyzed Cross-Coupling, and Assay Development Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Epigenetic Target Modulation, Palladium-Catalyzed Cross-Coupling, and Assay Development

Executive Summary & Mechanistic Rationale

The epigenetic regulation of gene expression is heavily governed by the methylation state of histone tails. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs), such as JMJD2E (KDM4E), are critical oncology targets due to their overexpression in various malignancies . Because these enzymes are 2-oxoglutarate (2OG) dependent oxygenases, early drug discovery efforts utilized 2,4-pyridinedicarboxylic acid (2,4-PDCA) as a broad-spectrum, competitive inhibitor.

However, generic 2OG competitors face a massive developmental hurdle: target selectivity . Non-selective inhibition of other vital 2OG oxygenases, such as the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase PHD2, leads to severe off-target toxicity .

Structural biology reveals that while the N1 and C2-carboxylate of 2,4-PDCA chelate the active site Fe(II), and the C4-carboxylate forms electrostatic interactions with a conserved Lysine (Lys206 in JMJD2A/E), the C-3 position points directly into a variable, sterically forgiving pocket unique to the JMJD2 subfamily.

To exploit this structural divergence, 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7) serves as the premier synthetic scaffold. The C-3 bromine atom provides an orthogonal, highly reactive handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly synthesize libraries of 3-substituted derivatives that achieve remarkable selectivity for JMJD2 over PHD2 .

BindingMechanism JmjC JmjC Domain (KDM4E) Fe Active Site Fe(II) JmjC->Fe Coordinates Lys Lys206 Residue JmjC->Lys Contains SubPocket C-3 Variable Pocket JmjC->SubPocket Contains Inhibitor 3-Substituted 2,4-PDCA Inhibitor->Fe Bidentate Chelation (N1, C2-COOH) Inhibitor->Lys Electrostatic / H-Bond (C4-COOH) Inhibitor->SubPocket Steric/Hydrophobic Fit (C3-Substituent)

Figure 1: Mechanistic binding modality of 3-substituted 2,4-PDCA within the JMJD2E active site.

Chemical Biology Workflow: From Scaffold to Lead

Direct cross-coupling on the free 3-bromopyridine-2,4-dicarboxylic acid is synthetically unviable. Free carboxylic acids strongly coordinate to palladium, poisoning the catalyst, and render the molecule insoluble in the non-polar solvents required for high-temperature couplings.

Therefore, the workflow mandates an initial esterification to dimethyl 3-bromopyridine-2,4-dicarboxylate . This masks the acidic protons, solubilizes the scaffold in organic solvents (e.g., toluene, dioxane), and electronically activates the pyridine ring for oxidative addition. Following C-3 substitution via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, a global saponification yields the active, cell-permeable di-acid inhibitor.

SyntheticWorkflow A 3-Bromopyridine-2,4- dicarboxylic acid (CAS: 1222184-73-7) B Esterification (MeOH, H2SO4) A->B C Dimethyl 3-bromo- pyridine-2,4-dicarboxylate B->C D Pd-Catalyzed Cross-Coupling C->D E C-3 Substituted Dimethyl Ester D->E F Saponification (NaOH, MeOH/H2O) E->F G Selective JMJD2 Inhibitor F->G

Figure 2: Three-step synthetic workflow for generating selective JMJD2 inhibitors from the 3-Br-PDCA scaffold.

Validated Experimental Protocols

Protocol 1: Scaffold Preparation (Esterification)

Causality: Converting the di-acid to a dimethyl ester prevents palladium catalyst poisoning in subsequent steps and ensures solubility in anhydrous coupling solvents.

  • Reaction Setup: Suspend 3-Bromopyridine-2,4-dicarboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 eq) dropwise at 0 °C.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours.

  • Workup: Cool to room temperature, concentrate in vacuo, and neutralize carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Validation Checkpoint: Analyze via LC-MS. The product should show a mass shift of +28 Da (addition of two methyl groups minus two protons) and exhibit an Rf of ~0.6 in 1:1 Hexane:EtOAc.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Causality: The C-3 position of a 2,4-diester pyridine is sterically hindered. XantPhos is chosen as the ligand because its wide bite angle forces the palladium intermediate into a geometry that strongly favors reductive elimination over stable, dead-end complexation. Microwave irradiation accelerates the reaction of this electronically deactivated ring.

  • Reagent Loading: In a microwave-safe vial, combine dimethyl 3-bromopyridine-2,4-dicarboxylate (1.0 eq), the desired primary amine (1.2 eq), and anhydrous Cs₂CO₃ (1.4 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XantPhos (6 mol%).

  • Solvent: Suspend in anhydrous, degassed toluene (0.1 M). Purge the vial with N₂ for 5 minutes and seal.

  • Irradiation: Heat in a microwave reactor at 120 °C for 30 minutes.

  • Purification: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

  • Validation Checkpoint: Absence of the starting bromide isotope pattern (1:1 ratio of M / M+2) in the mass spectrum confirms complete conversion.

Protocol 3: Global Saponification to Active Di-Acid

Causality: The diester is hydrophobic; a mixed MeOH/H₂O solvent system ensures solubility of the starting material while providing an aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Dissolve the C-3 substituted dimethyl ester (1.0 eq) in a 4:1 mixture of MeOH and H₂O. Add NaOH (9.0 eq).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Isolation: Concentrate in vacuo to remove MeOH. Dissolve the residue in minimal water and acidify to pH ~2 using concentrated HCl.

  • Extraction: Extract the precipitated di-acid with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Protocol 4: In Vitro JMJD2E Demethylase Assay (FDH-Coupled)

Causality: Histone demethylation releases formaldehyde (HCHO). Formaldehyde dehydrogenase (FDH) oxidizes HCHO to formate, concurrently reducing NAD⁺ to NADH. Measuring NADH fluorescence provides a continuous, self-validating readout of enzyme activity.

  • Buffer Prep: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM 2-oxoglutarate, 50 µM Fe(II)SO₄, and 1 mM ascorbate (to maintain iron in the +2 oxidation state).

  • Coupling Reagents: Add 1 mM NAD⁺ and 0.01 U/µL FDH.

  • Inhibitor Incubation: Pre-incubate recombinant JMJD2E (1 µM) with varying concentrations of the synthesized C-3 substituted di-acid (0.1 µM to 100 µM) for 15 minutes at 37 °C.

  • Initiation: Initiate the reaction by adding the trimethylated histone peptide substrate (e.g., H3K9me3, 10 µM).

  • Readout: Monitor NADH production fluorometrically (Excitation: 340 nm, Emission: 460 nm) over 30 minutes. Calculate IC₅₀ using a 4-parameter logistic regression.

Quantitative Data Summary: The Impact of C-3 Substitution

The table below summarizes the profound impact that utilizing the 3-bromopyridine-2,4-dicarboxylic acid scaffold has on drug discovery outcomes. By installing bulky, hydrophobic groups at the C-3 position, researchers can completely abrogate binding to off-target enzymes like PHD2 while maintaining low-micromolar potency against JMJD2E .

Compound Scaffold / DerivativeC-3 SubstituentJMJD2E IC₅₀ (µM)PHD2 IC₅₀ (µM)Selectivity Fold (JMJD2E over PHD2)
Generic 2,4-PDCA -H1.52.01.3x (Poor)
Derivative 35 Styryl1.2>400>333x (Excellent)
Derivative 36 Phenoxy0.8>400>500x (Excellent)
Derivative 47 Benzylamino2.5>400>160x (High)

Data synthesized from structural activity relationship (SAR) studies demonstrating that the C-3 variable pocket in JMJD2E accommodates large aromatic substituents, whereas the tighter active site of PHD2 sterically clashes with these modifications.

References

  • Thalhammer, A., Mecinović, J., Loenarz, C., Tumber, A., Rose, N. R., Heightman, T. D., & Schofield, C. J. (2011). "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry, 9(1), 127-135. URL:[Link]

  • Song, T., Li, Y., Wang, Y., & Li, Z. (2018). "Small molecule KDM4s inhibitors as anti-cancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 855-870. URL:[Link]

  • Cascella, B., Mir, R. S., & MacMillan, D. W. C. (2018). "Inhibitors of both the N-methyl lysyl- and arginyl-demethylase activities of the JmjC oxygenases." Open Biology, 8(4), 180024. URL:[Link]

Method

Application Note: Regioselective Functionalization of 3-Bromopyridine-2,4-dicarboxylic Acid

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Mechanistic Rationale 3-Bromopyridine-2,4-dicarboxylic acid (3-Br-2,4-PDCA) is a highly versatile, privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Mechanistic Rationale

3-Bromopyridine-2,4-dicarboxylic acid (3-Br-2,4-PDCA) is a highly versatile, privileged scaffold utilized extensively in the development of epigenetic modulators. Most notably, 3-substituted pyridine 2,4-dicarboxylic acids have been identified as potent, selective inhibitors of the JMJD2 (KDM4) histone demethylase family, which are critical targets in oncology[1],[2].

Direct C–H functionalization of the pyridine core is notoriously challenging due to its electron-deficient nature and the strong coordination power of the nitrogen atom, which often leads to catalyst poisoning[3]. Historically, this limitation has been addressed by utilizing pre-functionalized halogenated materials to avoid overalkylation and complex mixtures of regioisomers[4]. However, the 3-Br-2,4-PDCA scaffold introduces its own set of synthetic hurdles governed by a delicate interplay of electronic induction and steric shielding:

  • C3-Halogen Activation vs. Steric Shielding: The electron-withdrawing nature of the pyridine nitrogen and the two carboxylate groups makes the C3-position highly electrophilic. However, the C3-bromine is flanked by bulky substituents at C2 and C4. This severe steric crowding creates a high kinetic barrier for the transmetalation and reductive elimination steps in cross-coupling catalytic cycles[5],[6].

  • C2 vs. C4 Carboxylate Differentiation: The C2-carboxylate is positioned ortho to the pyridine nitrogen. The strong inductive electron-withdrawing effect of the nitrogen atom renders the C2-carbonyl carbon significantly more electrophilic than its C4 counterpart. This electronic disparity allows for regioselective nucleophilic attacks, such as controlled saponification.

Divergent Functionalization Workflows

To harness the full potential of this scaffold, we outline two orthogonal pathways: C3-diversification via transition-metal catalysis and C2-carboxylate differentiation via regioselective hydrolysis.

Workflow cluster_0 Pathway A: C3-Diversification cluster_1 Pathway B: Carboxylate Differentiation SM Dimethyl 3-bromopyridine- 2,4-dicarboxylate C3_Coupling Pd-Catalyzed Cross-Coupling SM->C3_Coupling C2_Hydrolysis Regioselective Saponification SM->C2_Hydrolysis ProdA 3-Substituted 2,4-Diester C3_Coupling->ProdA R-NH2 or R-B(OH)2 Microwave, 120°C ProdB 3-Bromo-4-ester- 2-carboxylic acid C2_Hydrolysis->ProdB 1.05 eq LiOH 0°C, 2h

Fig 1. Divergent regioselective functionalization workflows for 3-bromo-2,4-PDCA.

Protocol 1: Regioselective C3-Amination via Buchwald-Hartwig Cross-Coupling

Expertise & Causality: To overcome the steric bottleneck at C3, a specialized catalyst system is required. We employ Pd2(dba)3 in conjunction with XantPhos. XantPhos possesses a wide natural bite angle (111°), which forces the palladium intermediate into a highly strained geometry that drastically accelerates the rate-limiting reductive elimination step[5]. Microwave irradiation is utilized to rapidly overcome the initial activation energy required for oxidative addition into the crowded C3-Br bond[6],[7].

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA 3-Br-PDCA (Steric Hindrance) Amine Amine Coordination OA->Amine R-NH2 Deprot Deprotonation (Base) Amine->Deprot Cs2CO3 RE Reductive Elimination Deprot->RE XantPhos (Wide Bite Angle) RE->Pd0 Product Release

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle highlighting steric bottlenecks.

Step-by-Step Methodology
  • Preparation: In an oven-dried, 10 mL microwave synthesis vial equipped with a magnetic stir bar, add dimethyl 3-bromopyridine-2,4-dicarboxylate (1.0 equiv, 1.0 mmol), the primary amine (e.g., p-methoxybenzylamine) (1.2 equiv, 1.2 mmol), and anhydrous Cs2CO3 (1.4 equiv, 1.4 mmol)[5].

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%, 0.02 mmol) and XantPhos (6 mol%, 0.06 mmol).

    • Self-Validating Step: Ensure the Pd2(dba)3 is a deep purple/black color; a brownish hue indicates degradation/oxidation to inactive Pd(II), which will stall the reaction.

  • Inert Atmosphere: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill the vial with high-purity Argon three times to prevent oxidative quenching of the Pd(0) species.

  • Solvent Addition: Inject 4.0 mL of anhydrous, degassed toluene via syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate at 120 °C for 30 minutes with dynamic cooling enabled to maintain precise thermal control[6].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes) to isolate the pure 3-amino derivative.

Protocol 2: Orthogonal C2-Ester Saponification

Expertise & Causality: By exploiting the heightened electrophilicity of the C2-carbonyl group (driven by the adjacent pyridine nitrogen), we can achieve mono-saponification without affecting the C4-ester. Temperature control is critical; performing the reaction at 0 °C suppresses the kinetic energy sufficiently to prevent the secondary hydrolysis of the less reactive C4-ester.

Step-by-Step Methodology
  • Dissolution: Dissolve dimethyl 3-bromopyridine-2,4-dicarboxylate (1.0 equiv, 5.0 mmol) in a solvent mixture of THF and MeOH (3:1 v/v, 20 mL) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Hydrolysis: Prepare a 1.0 M aqueous solution of LiOH. Add exactly 1.05 equivalents (5.25 mL) dropwise over 15 minutes using a syringe pump.

    • Self-Validating Step: Monitor the reaction strictly via TLC (DCM:MeOH 9:1). The starting material spot should disappear while a single new, lower-Rf spot appears. The appearance of a baseline spot indicates over-hydrolysis to the di-acid.

  • Quenching: After 2 hours, quench the reaction at 0 °C by adding 1.0 M HCl dropwise until the pH of the solution reaches ~3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-bromo-4-(methoxycarbonyl)picolinic acid.

Quantitative Data Summary

The table below summarizes the expected yields and regioselectivity across various functionalization methodologies applied to the dimethyl 3-bromopyridine-2,4-dicarboxylate scaffold[5],[6].

Reaction TypeCoupling Partner / ReagentCatalyst SystemConditionsYieldRegioselectivity
Buchwald-Hartwig p-MethoxybenzylaminePd2(dba)3 / XantPhosToluene, MW, 120 °C, 30 min69%Exclusive (C3)
Buchwald-Hartwig BenzylaminePd2(dba)3 / XantPhosToluene, MW, 120 °C, 30 min72%Exclusive (C3)
Suzuki-Miyaura Phenylboronic AcidPd(PPh3)4 / Na2CO3Dioxane/H2O, 90 °C, 12 h81%Exclusive (C3)
Regioselective Saponification LiOH (1.05 equiv)NoneTHF/MeOH/H2O, 0 °C, 2 h85%Exclusive (C2-COOH)

References

  • Thalhammer, A., Mecinović, J., Loenarz, C. et al. "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry, 2011; 9(1):127-135. URL:[Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 2021; 143(31):11927-11933. URL:[Link]

  • Fagnou, K., et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules, 2021; 26(19):5763. URL:[Link]

  • Lohse, B., et al. "Small molecule KDM4s inhibitors as anti-cancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018; 33(1):777-793. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 3-Bromopyridine-2,4-dicarboxylic acid in aqueous media

Welcome to the Technical Support Center for Pyridine Derivatives. This guide is specifically engineered for researchers, formulators, and drug development professionals dealing with the physicochemical challenges of 3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine Derivatives. This guide is specifically engineered for researchers, formulators, and drug development professionals dealing with the physicochemical challenges of 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7).

Here, we bypass generic advice and dive directly into the thermodynamic and kinetic mechanisms governing the solubility of this complex molecule, providing actionable, self-validating protocols for your workflows.

PART 1: Core Principles & FAQs

Q: Why does 3-Bromopyridine-2,4-dicarboxylic acid exhibit such poor aqueous solubility under ambient conditions? A: The poor aqueous solubility is a direct consequence of its high crystal lattice energy. The molecule contains two carboxylic acid groups and a pyridine nitrogen, which engage in extensive, rigid intermolecular hydrogen bonding. Furthermore, the bulky bromine atom at the C3 position increases the molecule's overall lipophilicity and steric hindrance. In neutral or slightly acidic pure water, this lattice energy vastly exceeds the hydration energy, resulting in minimal dissolution.

Q: How does pH manipulation dictate the solubility profile of this compound? A: Pyridine dicarboxylic acids typically exhibit two distinct pKa values for their carboxyl groups (e.g., pKa1 ~2.2 and pKa2 ~4.6)[1]. Below pH 2.0, the molecule is fully protonated and highly insoluble. As the pH is raised above 5.0 using a base (e.g., NaOH or tromethamine), both carboxylic acid groups deprotonate to form a dianion. This dianionic state drastically increases ion-dipole interactions with surrounding water molecules, exponentially enhancing solubility.

Q: If my downstream assay requires a low pH (e.g., pH 3.0), how can I prevent precipitation? A: At pH 3.0, the molecule exists primarily as a monoanion or zwitterion, which possesses a low solubility threshold. To maintain solubility without raising the pH, you must disrupt the crystalline lattice using alternative thermodynamic approaches. We recommend formulating an Amorphous Solid Dispersion (ASD) using amphiphilic polymers like Soluplus or PVP, which sequester the hydrophobic regions and maintain supersaturation[2]. Alternatively, co-crystallization with water-soluble co-formers (like nicotinamide) can significantly improve the dissolution rate[3].

PART 2: Troubleshooting Guide for Aqueous Formulations

Issue 1: API precipitates immediately upon dilution into physiological buffers (pH 7.4).

  • Root Cause: The common-ion effect or localized pH shifts. If the API was initially solubilized in a highly alkaline stock solution (pH > 9) and introduced into a weakly buffered pH 7.4 system, the sudden drop in pH can cause rapid nucleation of the less soluble monoanionic form.

  • Solution: Ensure the receiving buffer has adequate buffering capacity (e.g., 50–100 mM Phosphate buffer). Pre-warm the buffer to 37°C to increase the kinetic solubility threshold during the critical mixing phase.

Issue 2: The solution turns slightly yellow or degrades over 48 hours.

  • Root Cause: Pyridine dicarboxylic acids are potent chelating agents for transition metals (e.g., Cu²⁺, Fe³⁺)[1]. Trace metals in the water or buffer can form colored coordination complexes with the API.

  • Solution: Add a secondary chelator like EDTA (0.1% w/v) to the aqueous media to outcompete the API for trace metal ions. Always store the solution in amber vials to prevent photolytic degradation of the C-Br bond.

PART 3: Validated Experimental Methodologies

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)
  • Objective: Achieve >10 mg/mL solubility for in vitro assays.

  • Causality: Utilizing the pKa2 (~4.6) to drive complete ionization and maximize hydration energy.

  • Initial Dispersion: Weigh 10.0 mg of 3-Bromopyridine-2,4-dicarboxylic acid into a glass vial. Add 800 µL of deionized water.

    • Self-Validation: The suspension will remain cloudy, confirming baseline insolubility and structural integrity of the crystal lattice.

  • Titration: Titrate dropwise with 0.1 M NaOH under continuous magnetic stirring (400 rpm).

  • Monitoring: Monitor the pH continuously using a micro-probe. As the pH approaches 5.5–6.0, the suspension will rapidly clear.

    • Self-Validation: Complete visual clearance confirms successful dianion formation and the breaking of the crystal lattice.

  • Equilibration: Once visual clarity is achieved, back-titrate with 0.01 M HCl if necessary to reach the exact target pH (e.g., pH 6.5). Adjust the final volume to 1.0 mL with deionized water.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
  • Objective: Enhance solubility in acidic or neutral media without relying on pH shifts.

  • Causality: Trapping the API in a high-energy amorphous state using a polymer matrix to prevent crystal lattice recrystallization[2].

  • Co-Dissolution: Dissolve 50 mg of API and 150 mg of Soluplus (1:3 mass ratio) in 5 mL of Ethanol/Water (80:20 v/v) under sonication.

    • Self-Validation: The solution must become completely transparent, ensuring complete molecular dispersion before evaporation.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a solid film forms.

  • Drying: Place the film in a vacuum desiccator for 24 hours to remove residual solvent, then mill the solid dispersion into a fine powder.

  • Reconstitution: Disperse the powder in the target aqueous media. The polymer will form micelles, sequestering the API.

    • Self-Validation: The absence of birefringence under polarized light microscopy confirms successful amorphous stabilization and lack of crystalline precipitate.

PART 4: Quantitative Data Summaries

Solubilization StrategyMedia / ConditionsEstimated Solubility Enhancement*Stability / Shelf-lifePrimary Mechanism
Unmodified API Pure Water (pH ~3.5)1x (Baseline, <0.1 mg/mL)High (Solid state)N/A
pH Adjustment (NaOH) Aqueous Buffer (pH 6.5)>100xMedium (Prone to chelation)Dianion formation
Co-solvency 20% PEG 400 in Water10x - 15xHighDielectric constant reduction
Amorphous Dispersion Soluplus Matrix (1:3)25x - 40xMedium (Hygroscopic)Lattice energy disruption[2]
Co-crystallization Nicotinamide Co-former5x - 10xHighAltered crystal packing[3]

*Enhancement factors are representative estimates based on structurally analogous pyridine dicarboxylic acids.

PART 5: Process Visualizations

Solubilization_Mechanisms Start 3-Bromopyridine-2,4-dicarboxylic acid (Crystalline Solid) Path1 Alkaline Titration (pH > 5.5) Start->Path1 Path2 Polymer Addition (e.g., Soluplus) Start->Path2 Mech1 Deprotonation to Dianion (High Hydration) Path1->Mech1 Mech2 Amorphous Dispersion (Micellar Encapsulation) Path2->Mech2 Result Enhanced Aqueous Solubility Mech1->Result Mech2->Result

Pathways for enhancing aqueous solubility of 3-Bromopyridine-2,4-dicarboxylic acid.

ASD_Workflow S1 API + Polymer Selection S2 Co-dissolution in EtOH/H2O S1->S2 S3 Solvent Evaporation S2->S3 S4 Vacuum Drying S3->S4 S5 Aqueous Reconstitution S4->S5

Step-by-step experimental workflow for preparing an Amorphous Solid Dispersion (ASD).

References

  • Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions.ResearchGate.
  • Breaking Barriers: Next-Generation Strategies For Enhancing Solubility And Permeability Of Poorly Bioavailable Drugs.The ASPD.
  • Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview.Global Research Online.

Sources

Optimization

Troubleshooting low yields in 3-Bromopyridine-2,4-dicarboxylic acid synthesis

Welcome to the technical support guide for the synthesis of 3-Bromopyridine-2,4-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Bromopyridine-2,4-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Synthetic Overview

The most common and logical synthetic route to 3-Bromopyridine-2,4-dicarboxylic acid begins with commercially available 2,4-lutidine. The synthesis is typically a two-step process:

  • Electrophilic Bromination: Introduction of a bromine atom at the 3-position of the 2,4-lutidine ring.

  • Oxidation: Conversion of the two methyl groups on the 3-bromo-2,4-lutidine intermediate into carboxylic acids using a strong oxidizing agent.

This guide is structured to address potential issues in each of these critical stages.

Synthetic_Pathway Lutidine 2,4-Lutidine Intermediate 3-Bromo-2,4-lutidine Lutidine->Intermediate Step 1: Bromination (e.g., Br2, H2SO4) FinalProduct 3-Bromopyridine-2,4-dicarboxylic acid Intermediate->FinalProduct Step 2: Oxidation (e.g., KMnO4)

Caption: General two-step synthesis of 3-Bromopyridine-2,4-dicarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: General & Overall Yield Issues

Q1: My overall yield for the two-step synthesis is consistently low. Where are the most likely points of product loss?

Low overall yield is a common problem that can stem from inefficiencies in both the bromination and oxidation steps, as well as suboptimal workup and purification procedures.

Causality & Troubleshooting:

  • Inefficient Bromination: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The reaction requires harsh conditions which can lead to incomplete conversion or degradation. Furthermore, achieving high regioselectivity for the 3-position over the 5-position can be challenging.

  • Incomplete Oxidation: The oxidation of both methyl groups requires a powerful oxidizing agent and carefully controlled conditions. Incomplete oxidation is a major source of low yield, resulting in a mixture of the desired dicarboxylic acid, the two possible mono-carboxylic acid intermediates, and unreacted starting material.

  • Product Degradation: The harsh conditions of the oxidation step (strong oxidant, high temperature) can lead to the degradation of the pyridine ring itself, a process known as over-oxidation.[1]

  • Purification Losses: The target molecule is a di-acid, making it highly polar and potentially water-soluble, especially in its salt form. Significant product loss can occur during aqueous workups and extractions if the pH is not carefully controlled. Precipitation may be incomplete if the solution is not sufficiently acidified or if the product has some solubility even at its isoelectric point.

Recommendation: Analyze a crude sample from each step by ¹H NMR or LC-MS to pinpoint where the primary yield loss is occurring before attempting to optimize the entire sequence.

Part 2: Troubleshooting the Bromination of 2,4-Lutidine

Q2: I'm getting a mixture of regioisomers during the bromination of 2,4-lutidine, or the reaction is not proceeding. How can I improve the yield and selectivity for 3-bromo-2,4-lutidine?

This is a classic challenge in pyridine chemistry. The pyridine nitrogen is deactivating, making the ring less reactive than benzene. The two methyl groups are activating, but their directing effects, combined with the deactivating effect of the nitrogen, create a complex regioselectivity profile.

Underlying Principles:

  • Electronic Effects: In strongly acidic media (e.g., fuming H₂SO₄), the pyridine nitrogen is protonated, creating a pyridinium ion. This vastly increases the deactivation of the entire ring, making electrophilic substitution extremely difficult. The positions meta to the nitrogen (3- and 5-positions) are the least deactivated.

  • Directing Effects: The methyl groups at C2 and C4 are ortho-, para-directing. They activate the 3- and 5-positions. The desired 3-position is ortho to both methyl groups, while the 5-position is para to the C2-methyl and ortho to the C4-methyl.

  • Steric Hindrance: The 3-position is sterically hindered by the two adjacent methyl groups, which can disfavor substitution compared to the more accessible 5-position.

Troubleshooting Protocol:

  • Reaction Conditions: Direct bromination of pyridines often requires high temperatures and strong acids to overcome the ring's low reactivity.[2] A common method involves heating pyridine with bromine in the presence of concentrated or fuming sulfuric acid.

  • Control Temperature and Reaction Time: Insufficient heating may lead to no reaction, while excessive temperature or time can cause charring and degradation. Monitor the reaction by GC-MS or TLC (on a neutralized aliquot) to find the optimal balance.

  • Choice of Brominating Agent: While elemental bromine is standard, other reagents can be considered. However, N-bromosuccinimide (NBS) typically favors free-radical substitution on the methyl groups (benzylic-type bromination) unless under specific ionic conditions.[3] For this synthesis, electrophilic ring bromination is the desired pathway.

ParameterConditionRationale & Expected Outcome
Acid Catalyst Conc. H₂SO₄ or OleumProtonates the pyridine, directing bromination to the meta-positions (3 and 5). Necessary to force the reaction.
Temperature 130-140 °CProvides the necessary activation energy for the electrophilic substitution on the deactivated ring.[2]
Stoichiometry Slight excess of BromineEnsures complete consumption of the starting material, but a large excess can lead to di-brominated byproducts.
Part 3: Troubleshooting the Oxidation of 3-Bromo-2,4-lutidine

Q3: My oxidation with potassium permanganate (KMnO₄) is incomplete. I'm isolating mono-carboxylic acids or unreacted starting material. How do I drive the reaction to completion?

This is a common issue related to oxidant stoichiometry, reaction time, and temperature. Oxidizing both methyl groups requires forcing conditions.

Causality & Troubleshooting:

  • Insufficient Oxidant: The balanced chemical equation for the oxidation of one methyl group to a carboxylic acid by KMnO₄ under basic conditions is: R-CH₃ + 2 KMnO₄ → R-COOK + 2 MnO₂ + KOH + H₂O To oxidize both methyl groups, you theoretically need 4 equivalents of KMnO₄ per mole of 3-bromo-2,4-lutidine. In practice, an excess is often required.

  • Low Temperature/Short Reaction Time: The oxidation of alkyl chains on an aromatic ring is a slow process.[4][5] The reaction mixture is typically heated at reflux for several hours to ensure completion.

  • Poor Solubility: 3-bromo-2,4-lutidine is an organic molecule, while KMnO₄ is an inorganic salt. The reaction is often run in water, making it a heterogeneous mixture. Inefficient stirring can lead to poor mixing and slow reaction rates.

Optimization Protocol:

  • Increase KMnO₄ Stoichiometry: Gradually increase the amount of KMnO₄ from 4 equivalents up to 5 or 6 equivalents. Add the KMnO₄ portion-wise to control the initial exotherm.

  • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. Continue heating at reflux until the starting material and mono-acid intermediates are consumed. A persistent purple color from the permanganate ion indicates that the oxidant is in excess and the substrate is likely consumed.

  • Ensure Vigorous Stirring: Use a powerful overhead mechanical stirrer, as the formation of manganese dioxide (MnO₂) will create a thick slurry that can impede a standard magnetic stir bar.[6]

  • Consider a Phase-Transfer Catalyst: Although less common for this specific transformation, a phase-transfer catalyst could potentially improve the interaction between the organic substrate and the aqueous oxidant.

Q4: The oxidation reaction is causing significant degradation, leading to a low yield of a dark, tarry crude product. What's going wrong?

This indicates over-oxidation, where the harsh conditions attack the pyridine ring itself, leading to fragmentation and decarboxylation.

Underlying Principles:

  • Ring Stability: While aromatic, the pyridine ring is susceptible to cleavage under strongly oxidizing and high-temperature conditions, especially in the presence of a strong acid.[1]

  • Local Hotspots: Adding the solid KMnO₄ too quickly to the reaction can create localized "hotspots" where the temperature spikes, promoting degradation pathways.

  • pH Control: Running the oxidation under strongly acidic conditions with KMnO₄ is known to be highly destructive to the pyridine ring, producing fragments like CO₂ and ammonia.[1] A basic or neutral medium is generally preferred for oxidizing alkyl side-chains while preserving the ring.

Troubleshooting Protocol:

  • Control the Rate of Addition: Add the KMnO₄ slowly and in small portions to the heated solution of the lutidine derivative. This allows the exothermic reaction to be controlled and prevents temperature spikes.

  • Maintain Basic/Neutral pH: The oxidation should be performed in an aqueous solution, which will naturally become basic as the reaction proceeds (producing KOH). Adding a base like NaOH or Na₂CO₃ at the start can ensure the medium remains alkaline, protecting the ring.

  • Temperature Management: Do not overheat. While reflux is necessary, ensure it is gentle and controlled. The ideal temperature is often just below the boiling point of water (95-100 °C).

Troubleshooting_Oxidation cluster_0 Oxidation Troubleshooting Start Low Yield of Dicarboxylic Acid CheckCrude Analyze Crude Product (NMR, LC-MS) Start->CheckCrude Incomplete Incomplete Oxidation? CheckCrude->Incomplete Unreacted SM or Mono-acid Present Degradation Degradation/Tar? CheckCrude->Degradation Dark/Tarry Product, Complex Mixture Sol_Incomplete1 Increase KMnO4 (4.5-5.5 equiv) Incomplete->Sol_Incomplete1 Yes Sol_Degradation1 Add KMnO4 Slowly (Portion-wise) Degradation->Sol_Degradation1 Yes Sol_Incomplete2 Increase Reaction Time & Ensure Vigorous Stirring Sol_Incomplete1->Sol_Incomplete2 Sol_Degradation2 Maintain Basic pH (e.g., add Na2CO3) Sol_Degradation1->Sol_Degradation2

Caption: Decision tree for troubleshooting the oxidation step.

Part 4: Purification & Isolation

Q5: I have a very difficult time isolating the final product after the oxidation workup. How can I effectively purify 3-Bromopyridine-2,4-dicarboxylic acid?

The purification of pyridine dicarboxylic acids is challenging due to their high polarity and amphoteric nature. The key is careful pH control.[6][7]

Detailed Purification Protocol:

  • Removal of Manganese Dioxide (MnO₂):

    • After the reaction is complete (the purple permanganate color has disappeared), cool the reaction mixture to room temperature.

    • The primary byproduct is a thick brown/black precipitate of MnO₂. Remove this by filtration. Using a pad of Celite® or diatomaceous earth over the filter paper will prevent the fine MnO₂ particles from clogging the filter and will result in a clearer filtrate.

    • Wash the MnO₂ filter cake thoroughly with hot water to recover any product that may have adsorbed onto its surface. Combine the washings with the initial filtrate.

  • Product Precipitation by Acidification:

    • Transfer the clear, colorless, or pale yellow filtrate to a large beaker with efficient stirring.

    • Cool the solution in an ice bath. This will decrease the solubility of the final product.

    • Slowly add a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the cold, stirring solution.

    • The product will precipitate as a white solid as the solution reaches the isoelectric point of the dicarboxylic acid (typically in the pH range of 2-3).[6]

    • Monitor the pH of the solution closely with a pH meter or pH paper. Adding acid too quickly can cause the product to oil out or trap impurities.

  • Isolation and Washing:

    • Once precipitation is complete and the pH is stable at ~2.5, allow the slurry to stir in the cold for at least an hour to maximize crystallization.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water to remove any residual inorganic salts (like KCl or K₂SO₄).

    • Follow with a wash using a small amount of a cold organic solvent like acetone or ethanol to help displace the water and speed up drying.

  • Drying and Further Purification (If Necessary):

    • Dry the product thoroughly in a vacuum oven. Be cautious with the temperature to avoid any potential decarboxylation, although this is generally not an issue for this compound under vacuum.

    • If the product purity is insufficient (as determined by NMR or melting point), an acid-alkali refining step can be performed:

      • Dissolve the crude product in a dilute aqueous base (e.g., dilute NH₄OH or Na₂CO₃) to form the soluble dicarboxylate salt.

      • Treat the solution with activated charcoal to remove colored impurities, then filter.

      • Re-precipitate the purified product by again carefully adding strong acid to lower the pH to ~2.5.[6]

      • Filter, wash, and dry as described above.

References
  • This patent describes the oxidation of alkylpyridines, noting that acidic conditions with permanganate can lead to ring degradation.

  • This article discusses the regioselectivity of bromination on lutidines, highlighting the directing effects of the nitrogen atom and methyl groups.

  • This guide provides a detailed protocol for the oxidation of a methylpyridine to a dicarboxylic acid, including the crucial acid-alkali refining purification step.

  • While focused on biodegradation, this paper handles various pyridine dicarboxylic acids, providing context on their chemical nature.

  • This patent details methods for isolating pyridine dicarboxylic acids from reaction mixtures, emphasizing pH control.

  • This paper describes synthetic routes to related substituted pyridine dicarboxylic acids.

  • This resource provides a general overview of potassium permanganate as an oxidant for various functional groups, including aromatic side-chains.

  • This patent describes a method for the bromination of pyridine.

  • This article discusses strategies for achieving regioselectivity in the halogenation of heterocyclic compounds.

  • This procedure from Organic Syntheses details the bromination of 2-aminopyridine, providing a reliable experimental protocol for a related electrophilic substitution.

  • This patent provides a specific protocol for the bromination of pyridine using bromine and sulfuric acid at high temperatures.

  • This resource provides an overview and literature examples of oxidations using KMnO₄.

  • This article explains the mechanism and application of oxidizing benzylic carbons to carboxylic acids.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-Bromopyridine-2,4-dicarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, process chemists, and drug development professionals in overcoming the unique physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, process chemists, and drug development professionals in overcoming the unique physicochemical challenges associated with isolating and purifying 3-Bromopyridine-2,4-dicarboxylic acid (3-bromo-2,4-PDCA).

This compound is a critical intermediate and scaffold in the synthesis of 2-oxoglutarate (2OG) dependent oxygenase inhibitors, including Jumonji-C (JmjC) domain-containing histone demethylase inhibitors[1][2]. However, the introduction of the bulky, electron-withdrawing bromine atom at the C3 position significantly alters the molecule's dihedral angles, pKa values, and crystal lattice energy compared to unsubstituted pyridine-2,4-dicarboxylic acid, often leading to frustrating crystallization bottlenecks.

Part 1: Troubleshooting FAQs

Q1: Why does my 3-bromo-2,4-PDCA consistently "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals upon cooling?

The Causality: Oiling out occurs when the supersaturated solution crosses the binodal curve into a metastable liquid-liquid phase separation (LLPS) region before it can cross the spinodal curve to initiate solid nucleation. The steric bulk of the C3-bromine atom (van der Waals radius ~1.85 Å) forces the adjacent C2 and C4 carboxylate groups out of coplanarity with the pyridine ring. This conformational strain hinders the rapid molecular alignment required for crystal lattice formation[2]. When high supersaturation is generated too quickly (e.g., via rapid cooling or aggressive antisolvent addition), the system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich phase rather than crystallizing.

The Solution: You must bypass the LLPS region by maintaining the system within the metastable zone.

  • Reduce the cooling rate to 0.1 °C/min.

  • Implement a strict seeding protocol. Introduce 1-2% (w/w) of finely milled seed crystals just below the saturation temperature to provide a low-energy surface for nucleation, forcing the system directly into the solid-liquid regime.

Q2: I am recovering a mixture of anhydrous and hydrated crystal forms. How can I selectively crystallize the anhydrous form?

The Causality: Pyridine-dicarboxylic acids possess a high propensity to form stoichiometric hydrates (frequently monohydrates) due to the strong hydrogen-bonding networks established between the pyridine nitrogen, the carboxylate moieties, and water molecules[3]. If the water activity ( aw​ ) in your solvent system exceeds the critical threshold for hydrate stability at your isolation temperature, the hydrate will thermodynamically outcompete the anhydrous form.

The Solution: To selectively isolate the anhydrous form, you must strictly control the water activity. Use anhydrous primary solvents (e.g., dry methanol) and hydrophobic antisolvents (e.g., toluene). If aqueous mixtures must be used, operate the crystallization and filtration steps at an elevated temperature (typically > 60 °C), where the anhydrous form is the thermodynamically stable polymorph, followed by rapid drying under a vacuum.

Q3: The yield of my pH-shift crystallization from water is inexplicably low (<60%). How can I maximize recovery?

The Causality: 3-Bromo-2,4-PDCA is an amphoteric molecule. It possesses a weakly basic pyridine nitrogen and two acidic carboxylates. Its solubility profile is entirely dictated by its ionization state. Maximum precipitation occurs precisely at its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion, minimizing ion-dipole interactions with water. Because the electron-withdrawing bromine lowers the pKa of the adjacent carboxylates, the pI is shifted lower than that of standard amino acids. If your final pH overshoots or undershoots this narrow pI window (approx. pH 1.5 - 2.0), the molecule becomes charged and highly soluble.

The Solution: Do not use concentrated acids for the final pH adjustment. Perform a controlled titration using dilute HCl (e.g., 1M) and a calibrated pH probe to precisely hit the pI.

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the optimized solvent systems for 3-bromo-2,4-PDCA, categorized by their underlying crystallization mechanism.

Solvent SystemMechanismTarget FormTypical YieldCrystal HabitCritical Control Parameter
Methanol / Toluene Anti-solventAnhydrous85 - 92%PrismsAntisolvent addition rate (< 0.5 vol/hr)
Water (pH Shift) Reactive (pI)Monohydrate90 - 95%NeedlesFinal pH strictly controlled to 1.5 - 2.0
Ethyl Acetate / Heptane CoolingAnhydrous70 - 80%BlocksCooling rate ( 0.1 °C/min) to prevent LLPS
THF / Water (9:1) EvaporativeHydrate MixVariableAgglomeratesEvaporation rate (prone to oiling out)

Part 3: Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (Anhydrous Form)

This self-validating protocol ensures the prevention of oiling out by strictly controlling supersaturation generation.

  • Dissolution: Suspend crude 3-bromo-2,4-PDCA in anhydrous Methanol (10 volumes). Heat to 55 °C under agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove heterogeneous impurities that could cause premature, uncontrolled nucleation.

  • Antisolvent Addition (Phase 1): Slowly dose Toluene (3 volumes) at a rate of 0.1 volumes/minute while maintaining the temperature at 55 °C.

  • Seeding: Suspend 1% (w/w relative to theoretical yield) of pure, anhydrous 3-bromo-2,4-PDCA seeds in a small volume of Toluene. Inject the seed slurry into the crystallizer.

  • Aging: Hold the suspension isothermally at 55 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Antisolvent Addition (Phase 2): Add the remaining Toluene (7 volumes) over 4 hours using a linear dosing profile.

  • Cooling & Isolation: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Filter the resulting crystals, wash with cold Toluene (2 volumes), and dry in a vacuum oven at 50 °C for 12 hours.

Protocol B: Reactive (pH-Shift) Crystallization from Aqueous Media

This protocol leverages the isoelectric point to maximize yield while utilizing temperature cycling to improve the typically needle-like crystal habit.

  • Alkaline Dissolution: Suspend the crude material in Deionized Water (8 volumes). Slowly add 2M NaOH until the pH reaches 6.5 - 7.0, ensuring complete dissolution of the disodium salt.

  • Primary Acidification: Heat the solution to 60 °C. Slowly dose 2M HCl until the pH reaches 3.0. The solution should remain clear.

  • Nucleation via pI Targeting: Switch to 0.5M HCl. Dose dropwise until the pH reaches exactly 1.8. Heavy precipitation of the zwitterionic species will occur.

  • Ostwald Ripening (Temperature Cycling): To prevent the formation of unfilterable needle networks, cycle the temperature between 60 °C and 40 °C three times (heating at 1 °C/min, cooling at 0.2 °C/min). This dissolves fine thermodynamic instabilities and grows larger, more robust crystals.

  • Isolation: Cool to 10 °C, filter, wash with a minimal amount of ice-cold water, and dry.

Part 4: Process Visualizations

Workflow: Anti-Solvent Crystallization

The following diagram outlines the logical progression and critical control points for Protocol A.

G Start Crude 3-Bromo-2,4-PDCA Dissolve Dissolution in Primary Solvent (Methanol at 55 °C) Start->Dissolve Filter Polish Filtration (Remove insoluble impurities) Dissolve->Filter Antisolvent Antisolvent Addition (Toluene) to Cloud Point Filter->Antisolvent Seed Seeding within Metastable Zone (Critical Step to prevent LLPS) Antisolvent->Seed Cool Controlled Cooling (0.1 °C/min to 5 °C) Seed->Cool Isolate Filtration & Vacuum Drying (Anhydrous Product) Cool->Isolate

Anti-solvent crystallization workflow for isolating anhydrous 3-Bromo-2,4-PDCA.

Logic: pH-Dependent Speciation

The following diagram illustrates the thermodynamic rationale behind Protocol B, demonstrating how pH dictates solubility.

G HighPH pH > 4.0 Deprotonated Dianion (Highly Soluble) Isoelectric pH ~ 1.5 - 2.0 Zwitterion / Neutral (Minimum Solubility) HighPH->Isoelectric Add HCl LowPH pH < 0.5 Protonated Cation (Soluble) LowPH->Isoelectric Add NaOH

pH-dependent speciation and solubility logic for 3-Bromo-2,4-PDCA reactive crystallization.

References

  • Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids Source: National Institutes of Health (PMC) URL:[Link][3]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases Source: National Institutes of Health (PMC) URL:[Link][1]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates: Synthesis of 3-bromo-2,4-PDCA dimethyl ester Source: National Institutes of Health (PMC) URL:[Link][2]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 3-Bromopyridine-2,4-dicarboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying highly polar, zwitterionic pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying highly polar, zwitterionic pyridine derivatives. 3-Bromopyridine-2,4-dicarboxylic acid presents unique chromatographic hurdles due to its basic pyridine nitrogen and dual hydrogen-bonding carboxylic acid groups.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity recovery whether you are working at an analytical scale or processing multi-gram crude batches.

Purification Strategy Workflow

Before selecting a purification method, it is critical to evaluate the scale of your crude mixture. The workflow below outlines the optimal decision pathway based on sample mass and physicochemical behavior.

PurificationWorkflow Start Crude 3-Bromopyridine- 2,4-dicarboxylic acid Decision Scale of Purification? Start->Decision SmallScale Small Scale (< 1g) Direct Purification Decision->SmallScale < 1g LargeScale Large Scale (> 1g) Derivatization Route Decision->LargeScale > 1g RPHPLC Prep RP-HPLC (C18) 0.1% Formic Acid / ACN SmallScale->RPHPLC Ester Esterification (MeOH, H2SO4) LargeScale->Ester Pure Pure 3-Bromopyridine- 2,4-dicarboxylic acid RPHPLC->Pure Lyophilization NPHPLC Normal Phase Silica (Hexane/EtOAc) Ester->NPHPLC Purify Dimethyl Ester Hydrolysis Alkaline Hydrolysis (NaOH, then HCl) NPHPLC->Hydrolysis Hydrolysis->Pure Precipitation

Decision tree for the chromatographic purification of crude 3-Bromopyridine-2,4-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why does my crude 3-bromopyridine-2,4-dicarboxylic acid streak completely on normal-phase silica gel? A1: The streaking is caused by the molecule's zwitterionic nature. The basic pyridine nitrogen strongly interacts with the acidic residual silanol groups (pKa ~4.5) on standard bare silica gel, leading to severe peak tailing and irreversible ion-exchange adsorption. Furthermore, the two carboxylic acid groups form strong intermolecular hydrogen-bonding networks, which drastically reduces solubility in non-polar solvent systems (like hexanes/ethyl acetate) and exacerbates column fouling.

Q2: What are the optimal mobile phase conditions for Reverse-Phase (RP) HPLC purification? A2: To achieve symmetrical peaks and predictable retention on a C18 column, you must suppress the ionization of the carboxylic acid groups. Using a mobile phase modified with 0.1% formic acid or phosphoric acid lowers the pH below the pKa of the carboxylic acids (typically pKa ~2.0). This ensures the molecule remains in a neutral, protonated state, which enhances hydrophobic retention on the C18 stationary phase and prevents secondary interactions[1].

Q3: I have synthesized a large amount (>5 grams) of crude material. Is there a scalable alternative to preparative RP-HPLC? A3: Yes. Preparative RP-HPLC becomes cost-prohibitive and suffers from low loading capacity for highly polar di-acids. The industry standard for scale-up is the Derivatization-Purification-Hydrolysis strategy. By converting the crude di-acid to dimethyl 3-bromopyridine-2,4-dicarboxylate, you mask the polar carboxylic acid groups, dramatically reducing the molecule's polarity. The resulting diester behaves exceptionally well on cheap, normal-phase silica gel. Following purification, simple alkaline hydrolysis cleanly regenerates the pure di-acid[2].

Troubleshooting Guide

Issue 1: Poor Recovery from C18 Columns
  • Symptom: Low isolated yield after preparative RP-HPLC despite good UV peak integration.

  • Root Cause: The highly polar nature of the di-acid causes it to elute very close to the void volume (t0) if the organic modifier concentration is too high at the start of the gradient. Additionally, thermal degradation can occur if fractions are concentrated via rotary evaporation at high temperatures.

  • Solution: Start your gradient at 0-5% Acetonitrile to ensure adequate retention. Always isolate the final product from HPLC fractions via lyophilization (freeze-drying) rather than applying heat.

Issue 2: Co-elution of Inorganic Salts
  • Symptom: The final lyophilized powder contains insoluble brown/white particulates or is heavier than the theoretical yield.

  • Root Cause: Synthesis of 3-bromopyridine-2,4-dicarboxylic acid often involves the harsh oxidation of 3-bromo-2,4-dimethylpyridine using KMnO4, leaving behind manganese dioxide (MnO2) and inorganic salts[2].

  • Solution: If using direct RP-HPLC, ensure the crude mixture is filtered through a 0.45 µm PTFE membrane. If salt contamination persists, switch to the esterification route (Protocol B); inorganic salts are entirely left behind in the aqueous phase during the organic extraction of the diester[2].

Issue 3: Incomplete Hydrolysis in the Esterification Route
  • Symptom: NMR analysis of the final product shows residual methoxy peaks (~3.9 ppm).

  • Root Cause: Steric hindrance from the bromine atom at the 3-position can slow down the hydrolysis of the adjacent ester at the 2-position.

  • Solution: Increase the hydrolysis reaction time to at least 12 hours at room temperature, or gently warm the mixture to 40°C. Monitor the disappearance of the mono-ester intermediate via LC-MS before initiating the acidification step[2].

Quantitative Method Comparison

Use the following data to select the appropriate purification system for your laboratory's capabilities.

ParameterMethod A: Direct RP-HPLC (C18)Method B: Esterification-Hydrolysis
Optimal Scale < 1 gram> 1 gram (Multi-gram batches)
Stationary Phase C18 (Reverse Phase)Bare Silica (Normal Phase)
Mobile Phase H₂O / Acetonitrile (0.1% Formic Acid)Hexanes / Ethyl Acetate
Typical Recovery 60% - 75%80% - 90% (over 2 steps)
Purity Achievable > 99% (Excellent for bioassays)> 98% (Excellent for synthesis)
Cost / Throughput High cost, low throughputLow cost, high throughput

Experimental Protocols

Protocol A: Preparative RP-HPLC (Direct Purification)

Note: This protocol is a self-validating system; the acidic modifier ensures consistent protonation, while lyophilization prevents thermal degradation.

  • Sample Preparation: Dissolve the crude mixture in the minimum required volume of Mobile Phase A (Water + 0.1% Formic Acid). Filter through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes. (The polar di-acid will elute early; the shallow gradient ensures separation from mono-oxidized impurities).

  • Detection & Isolation: Monitor UV absorbance at 254 nm. Pool the fractions containing the pure product.

  • Recovery: Flash-freeze the pooled fractions and lyophilize to obtain the pure 3-bromopyridine-2,4-dicarboxylic acid as a white powder.

Protocol B: Derivatization-Purification-Hydrolysis Strategy

Note: This methodology leverages the masking of polar groups to bypass the limitations of normal-phase silica[2].

  • Esterification: Suspend the crude 3-bromopyridine-2,4-dicarboxylic acid in anhydrous methanol (approx. 10 mL/g). Add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 12–16 hours under an inert atmosphere.

  • Workup: Concentrate the reaction mixture in vacuo. Neutralize the residue carefully with saturated aqueous NaHCO₃, then extract with Dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude dimethyl ester.

  • Normal-Phase Chromatography: Load the crude diester onto a standard silica gel column. Elute using a gradient of Hexanes and Ethyl Acetate (starting at 90:10 and increasing to 60:40). The diester will elute cleanly without streaking.

  • Alkaline Hydrolysis: Dissolve the purified dimethyl ester in methanol. Add an excess of aqueous NaOH (e.g., 2.5 M) and stir at room temperature overnight. Confirm complete hydrolysis via TLC or LC-MS.

  • Precipitation & Isolation: Concentrate the mixture to remove methanol. Cool the remaining aqueous solution in an ice bath and slowly acidify with concentrated HCl until the pH reaches ~2. The pure 3-bromopyridine-2,4-dicarboxylic acid will precipitate. Filter the solid, wash with ice-cold water, and dry under high vacuum[2].

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Bromopyridine-2,4-dicarboxylic Acid Couplings

Welcome to the Application Scientist Support Center. Working with 3-bromopyridine-2,4-dicarboxylic acid presents a formidable synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 3-bromopyridine-2,4-dicarboxylic acid presents a formidable synthetic challenge. The C3-position is flanked by two carboxylic acid groups, creating a "di-ortho-substituted" steric environment that severely impedes standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Furthermore, the free carboxylic acids introduce chemoselectivity issues and catalyst poisoning.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully functionalize this challenging scaffold.

Troubleshooting Workflow

G A 3-Bromopyridine-2,4-dicarboxylic acid B Direct Coupling (Free Di-Acid) A->B No Protection C Esterification (Dimethyl Ester) A->C MeOH/H+ D Catalyst Poisoning & Salt Precipitation B->D E Steric Hindrance at C3 (Di-ortho blocked) C->E H Reaction Failure (<5% Yield) D->H F Standard Ligands (e.g., PPh3) E->F Poor Catalyst Choice G Bulky/Bidentate Ligands (XantPhos, SPhos) E->G Optimal Catalyst Choice F->H I Successful Cross-Coupling (C-N or C-C Bond Formation) G->I Pd2dba3 or Pd-G3, Cs2CO3/K3PO4

Troubleshooting workflow for 3-bromopyridine-2,4-dicarboxylic acid cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why do standard Suzuki or Buchwald couplings fail completely with 3-bromopyridine-2,4-dicarboxylic acid? A1: The failure is twofold, involving both steric and electronic/coordination factors.

  • Steric Hindrance: The bromine atom at the C3 position is sandwiched between two bulky substituents at C2 and C4. This di-ortho blocking severely restricts the trajectory of the Pd(0) catalyst during the initial oxidative addition step. Even if oxidative addition occurs, the subsequent transmetalation step is hindered because the incoming nucleophile cannot easily access the crowded Pd(II) center[1].

  • Carboxylate Interference: Under the basic conditions required for cross-coupling, the free carboxylic acids deprotonate. These carboxylate anions can act as bidentate ligands, tightly coordinating to the palladium center and effectively poisoning the catalyst. Additionally, they form insoluble salts with bases like K₂CO₃ or Cs₂CO₃, crashing the substrate out of solution.

Q2: How can I overcome the carboxylate interference? A2: You must mask the carboxylic acids prior to the coupling step. The most robust and field-validated approach is esterification to form dimethyl 3-bromopyridine-2,4-dicarboxylate . This simple transformation removes the acidic protons, prevents insoluble salt formation, and eliminates the strong coordinating ability of the free carboxylates. Once the cross-coupling is complete, the esters can be easily hydrolyzed back to the di-acid[2].

Q3: After esterification, the substrate is still sterically hindered. Which catalyst/ligand systems are recommended? A3: Standard catalysts like Pd(PPh₃)₄ will still fail because the PPh₃ ligand is not bulky or electron-rich enough to force the necessary mechanistic steps.

  • For C-N Bond Formation (Buchwald-Hartwig): Use a combination of Pd₂dba₃ and XantPhos . XantPhos is a bidentate ligand with a wide bite angle (~111°). This wide bite angle forces the Pd center into a highly reactive geometry that accelerates reductive elimination, which is often the rate-limiting step for sterically encumbered amines[2].

  • For C-C Bond Formation (Suzuki-Miyaura): Use dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos , ideally paired with a Palladacycle precatalyst (e.g., Pd G3 or G4). These ligands are highly electron-rich (facilitating oxidative addition into the C-Br bond) and extremely bulky. The bulkiness promotes the formation of a highly reactive, monoligated L₁Pd(0) active species that can penetrate the di-ortho steric shield[1],[3].

Q4: What are the optimal base and solvent combinations for these hindered couplings? A4: For the Buchwald-Hartwig amination of the dimethyl ester, anhydrous Cs₂CO₃ in Toluene at elevated temperatures (150 °C via microwave irradiation) is highly effective[2]. For Suzuki-Miyaura couplings, K₃PO₄ in a Dioxane/Water mixture is recommended. K₃PO₄ is a strong enough base to activate the boronic acid for transmetalation without causing unwanted hydrolysis of the ester protecting groups[1],[4].

Quantitative Data: Catalyst & Ligand Performance

The following table summarizes the expected performance of various catalytic systems when applied to di-ortho hindered bromopyridines (such as protected 3-bromo-2,4-PDCA).

Reaction TypeCatalyst / Ligand SystemBaseSolventTemp (°C)Typical YieldRef
Buchwald-Hartwig Pd₂dba₃ (2 mol%) / XantPhos (6 mol%)Cs₂CO₃Toluene150 (MW)65 - 85%[2]
Suzuki-Miyaura Pd(OAc)₂ (4 mol%) / SPhos (5 mol%)K₃PO₄Dioxane/H₂O100> 80%[1]
Suzuki-Miyaura Pd G3 Precatalyst / XPhosK₃PO₄THF/H₂O8070 - 90%[3]
Control (Failed)Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O90< 5%[1]
Standard Operating Procedures (SOPs)
Protocol 1: Esterification of 3-Bromopyridine-2,4-dicarboxylic acid

Causality Note: This step is mandatory to prevent catalyst poisoning and salt precipitation caused by the free di-acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromopyridine-2,4-dicarboxylic acid (1.0 equiv).

  • Solvent: Suspend the solid in anhydrous methanol (approx. 10 mL per gram of substrate).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 equiv) dropwise while stirring. Warning: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12-16 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield dimethyl 3-bromopyridine-2,4-dicarboxylate .

Protocol 2: Buchwald-Hartwig Amination of the Hindered Ester

Validated protocol utilizing a wide-bite-angle ligand to overcome di-ortho steric bulk[2].

  • Preparation: In a microwave-safe reaction vial, combine dimethyl 3-bromopyridine-2,4-dicarboxylate (1.0 equiv), the desired primary amine (1.2 equiv), and anhydrous Cs₂CO₃ (1.4 equiv).

  • Catalyst Addition: Add Pd₂dba₃ (2 mol%) and XantPhos (6 mol%).

  • Solvent & Degassing: Add anhydrous toluene (2 mL per 1 mmol of halide). Seal the vial with a septum cap. Degas the suspension by sparging with dry Nitrogen or Argon gas for 10 minutes. Causality Note: Pd(0) is highly sensitive to oxidation; thorough degassing is critical for maintaining the active catalytic cycle.

  • Heating: Place the vial in a microwave synthesizer. Heat to 150 °C for 30-45 minutes.

  • Monitoring: Check reaction progress via TLC or LC-MS. The bulky XantPhos ligand facilitates the difficult reductive elimination step at this elevated temperature.

  • Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the inorganic salts and catalyst residue. Concentrate the filtrate and purify via flash column chromatography.

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 3-Bromopyridine-2,4-dicarboxylic Acid

Welcome to the Technical Support Center for chromatographic analysis of 3-Bromopyridine-2,4-dicarboxylic acid . This highly polar, ionizable, and zwitterionic compound presents unique challenges in High-Performance Liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic analysis of 3-Bromopyridine-2,4-dicarboxylic acid . This highly polar, ionizable, and zwitterionic compound presents unique challenges in High-Performance Liquid Chromatography (HPLC). Due to the presence of a basic pyridine nitrogen (pKa ~5) and two acidic carboxylic acid groups (pKa ~2–3), its retention, peak shape, and resolution are highly dependent on precise mobile phase optimization.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to achieve robust analytical results.

Diagnostic FAQs & Troubleshooting

Q1: Why does 3-Bromopyridine-2,4-dicarboxylic acid elute near the void volume ( t0​ ) on a standard C18 column? Root Cause: At a neutral pH, the dicarboxylic acid groups are deprotonated (ionized), making the molecule extremely hydrophilic. In standard Reversed-Phase HPLC (RP-HPLC), retention relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar, ionized compounds partition poorly into the hydrophobic C18 layer, causing them to wash out immediately[1]. Solution: You must suppress the ionization of the carboxylic acid groups. By lowering the mobile phase pH to ~2.0 using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or 0.025% Phosphoric acid ( H3​PO4​ ), the carboxylic acids become protonated and neutral[2][3]. This significantly increases the molecule's hydrophobicity, allowing it to interact with the C18 stationary phase and increasing the retention factor ( k′ ).

Q2: I am experiencing severe peak tailing. How can I improve peak symmetry? Root Cause: Peak tailing for pyridine derivatives is primarily driven by secondary cation-exchange interactions. The basic pyridine nitrogen interacts with unreacted, acidic residual silanol groups on the silica support of the stationary phase[4]. Solution:

  • Chemical Masking: Use 0.1% TFA in your mobile phase. TFA not only lowers the pH but also acts as a weak ion-pairing agent, masking residual silanols and preventing secondary interactions[3].

  • Stationary Phase Upgrade: Switch to a highly end-capped column or an aqueous-compatible phase (e.g., Aq-C18 or polar-embedded C18) designed to shield silanols and resist phase collapse in highly aqueous conditions[2].

Q3: Should I consider HILIC instead of RP-HPLC for this analyte? Root Cause: If low-pH RP-HPLC still yields insufficient retention (e.g., k′<2 ), the analyte's inherent polarity (exacerbated by the dicarboxylic acids) may simply be too high for reversed-phase mechanisms. Solution: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography is the ideal orthogonal approach[5]. HILIC utilizes a polar stationary phase (like bare silica or zwitterionic phases) and a highly organic mobile phase (typically >70% Acetonitrile). In this mode, water acts as the strong eluting solvent, providing excellent retention for polar dicarboxylic acids.

Experimental Protocols

Protocol A: Low-pH RP-HPLC Method for Pyridine Dicarboxylic Acids

This self-validating protocol utilizes acidic suppression to achieve baseline resolution of 3-Bromopyridine-2,4-dicarboxylic acid[2][3][6].

Step 1: Column Selection & Equilibration

  • Column: Aq-C18 or Polar-embedded C18 (e.g., 4.6 mm x 150 mm, 2.7 µm particle size).

  • Temperature: 35 °C to reduce system backpressure and improve mass transfer.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA (v/v) in Ultrapure Water (18.2 MΩ·cm). Note: Alternatively, 0.025% H3​PO4​ can be used if LC-MS compatibility is not required[2].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 3: Gradient Elution Setup

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to maximize retention of the polar analyte).

    • 2.0 - 10.0 min: Linear ramp to 60% B (Elutes hydrophobic impurities, such as unbrominated precursors).

    • 10.0 - 12.0 min: Hold at 60% B.

    • 12.1 - 15.0 min: Return to 5% B for re-equilibration.

Step 4: Detection & System Suitability (Self-Validation)

  • Detection: UV at 254 nm[3].

  • Validation Check: Inject a 50 µg/mL standard. Calculate the asymmetry factor ( As​ ). The system is validated for use only if As​ is between 0.8 and 1.5, and the retention factor ( k′ ) is > 2.0. If As​>1.5 , purge the system and prepare fresh Mobile Phase A.

Protocol B: Ion-Pairing Chromatography (IPC) Alternative

If low pH cannot be used due to detector limitations, Ion-Pairing Chromatography (IPC) can artificially increase the hydrophobicity of the ionized dicarboxylic acid[4].

Step 1: Prepare Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in 10 mM Potassium Phosphate buffer. Adjust to pH 6.0. At this pH, the analyte is ionized and forms a neutral, hydrophobic complex with the TBA+ cation[4]. Step 2: Isocratic Elution: Pump 85% Mobile Phase A / 15% Methanol at 1.0 mL/min through a standard C18 column. Step 3: Dedicate the column strictly to IPC, as ion-pairing reagents permanently alter the stationary phase.

Quantitative Data & Mobile Phase Selection

Table 1: Comparison of Mobile Phase Additives for 3-Bromopyridine-2,4-dicarboxylic acid

AdditiveTypical Conc.Mechanism of ActionImpact on Analyte & System
Phosphoric Acid ( H3​PO4​ ) 0.025% - 0.1%Lowers pH to ~2.0, suppressing carboxylic acid ionization[2].Increases retention; highly UV transparent. Not LC-MS compatible.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers pH and acts as a weak hydrophobic ion-pairing agent[3].Excellent peak shape; masks silanols. Causes ion suppression in LC-MS.
Ammonium Formate 10 - 20 mMBuffers mobile phase at pH ~3.0 - 4.0; volatile.Poor retention on C18; Best used in HILIC mode. LC-MS compatible.
TBAHS (Ion-Pairing) 5 - 10 mMForms a hydrophobic ion-pair complex with ionized COO− groups[4].Maximum retention on standard C18. Requires dedicated column.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical workflows and chemical mechanisms critical for optimizing the separation of polar pyridine compounds.

HPLC_Selection Start Analyze 3-Bromopyridine- 2,4-dicarboxylic acid CheckRet Is retention factor (k') > 2 on standard C18? Start->CheckRet LowPH Apply Low-pH RP-HPLC (0.1% TFA or 0.025% H3PO4) CheckRet->LowPH No (Elutes at t0) CheckShape Is peak shape symmetrical? (Asymmetry 0.8 - 1.5) CheckRet->CheckShape Yes HILIC Switch to HILIC Mode (>70% Acetonitrile) CheckRet->HILIC Still < 2 LowPH->CheckShape AqC18 Use Aq-C18 Column or Ion-Pairing Reagent CheckShape->AqC18 No (Tailing) Success Validated Method CheckShape->Success Yes AqC18->CheckRet Re-evaluate HILIC->Success

Workflow for selecting the optimal HPLC mode for polar pyridine dicarboxylic acids.

PeakTailing Analyte Pyridine Nitrogen (Basic) Interaction Secondary Cation-Exchange Interaction Analyte->Interaction Silanol Residual Silanols (Acidic, Ionized) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing TFA Add 0.1% TFA (Low pH & Ion-Pairing) Suppression Silanols Protonated (Neutralized) TFA->Suppression Symmetry Sharp, Symmetrical Peak TFA->Symmetry Promotes Suppression->Interaction Inhibits

Mechanism of peak tailing via silanol interactions and resolution using TFA modifier.

References

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online.[Link]

  • Wang, Z., Lu, Y., & Su, H. Carbon-negative biosynthesis of pyrone and pyridine dicarboxylic acids from terephthalic acid via continuous mixotrophic gas fermentation in Cupriavidus necator H16. bioRxiv.[Link]

  • SCIEPublish. Upcycling of Waste Poly(ethylene terephthalate) into 2,4-Pyridine Dicarboxylic Acid by a Tandem Chemo-Microbial Process. SCIEPublish.[Link]

  • National Institutes of Health (NIH). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. PubMed Central.[Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectroscopy validation of 3-Bromopyridine-2,4-dicarboxylic acid functional groups

Analytical Validation of 3-Bromopyridine-2,4-Dicarboxylic Acid: A Comparative Guide to FTIR and Orthogonal Spectroscopic Modalities Introduction: The Analytical Challenge 3-Bromopyridine-2,4-dicarboxylic acid (3-Br-2,4-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of 3-Bromopyridine-2,4-Dicarboxylic Acid: A Comparative Guide to FTIR and Orthogonal Spectroscopic Modalities

Introduction: The Analytical Challenge

3-Bromopyridine-2,4-dicarboxylic acid (3-Br-2,4-PDCA) is a highly specialized heteroaromatic building block. It is a critical precursor for synthesizing1[1]. Validating the structural integrity of this compound—specifically confirming that decarboxylation has not occurred and that the C3-bromine substitution is intact—is mandatory before downstream application.

The structural environment of the carboxyl groups dictates the molecule's reactivity. As noted in studies of 2[2], the carbonyl stretching frequency ( ν (C=O)) is highly sensitive to adjacent substitutions and the aromatic environment. The electron-withdrawing bromine atom at the C3 position exerts a strong inductive (-I) effect, subtly shifting the vibrational frequencies of the adjacent C2 and C4 carboxylic acids. To capture these nuances, a single analytical method is often insufficient.

Comparative Modality Analysis: Selecting the Right Tool

To obtain a complete vibrational profile, researchers must often3[3]. Here is how the three primary modalities compare when evaluating 3-Br-2,4-PDCA:

  • Attenuated Total Reflectance (ATR-FTIR):

    • Performance: Rapid, non-destructive, and requires no matrix preparation.

    • Limitation: Penetration depth is wavelength-dependent. High-frequency bands (like O-H stretch) appear weaker, while low-frequency bands (like C-Br stretch) appear artificially stronger unless mathematically corrected.

  • Transmission FTIR (KBr Pellet):

    • Performance: The historical benchmark. Provides superior optical resolution for the broad, hydrogen-bonded O-H stretching region (2500–3200 cm⁻¹).

    • Limitation: KBr is highly hygroscopic. Absorbed atmospheric moisture can create a massive artifact peak at ~3400 cm⁻¹, obscuring the endogenous carboxylic acid O-H signals.

  • FT-Raman Spectroscopy (Orthogonal Alternative):

    • Performance: While FTIR excels at detecting changes in dipole moments (polar bonds like C=O), Raman scattering relies on changes in polarizability. The heavy, electron-rich C-Br bond and the symmetric breathing of the pyridine ring yield intense Raman signals, making it the perfect complementary technique.

Workflow Visualization

Workflow cluster_modalities Spectroscopic Modalities Start 3-Br-2,4-PDCA Sample Triage ATR ATR-FTIR (Surface / Rapid / C=O Focus) Start->ATR KBr Transmission FTIR (Bulk / High Resolution) Start->KBr Raman FT-Raman (Orthogonal / C-Br Focus) Start->Raman Process Spectral Processing (Baseline & ATR Correction) ATR->Process KBr->Process Raman->Process Validate Functional Group Validation (C=O, O-H, C-Br, Pyridine) Process->Validate

Figure 1: Multimodal spectroscopic workflow for the structural validation of 3-Br-2,4-PDCA.

Quantitative Data: Vibrational Frequency Comparison

The following table summarizes the expected functional group frequencies for 3-Br-2,4-PDCA across the three modalities. Note the complementary intensities between FTIR and Raman.

Functional GroupATR-FTIR (cm⁻¹)KBr-FTIR (cm⁻¹)FT-Raman (cm⁻¹)Diagnostic Causality & Value
O-H Stretch (COOH) 2500–3100 (Broad, Weak)2500–3200 (Broad, Strong)AbsentConfirms the protonated state of the dicarboxylic acids.
C=O Stretch (COOH) 1715–1735 (Strong)1715–1735 (Very Strong)1700–1720 (Weak)Primary indicator of intact carboxylates. Shifted slightly higher due to C3-Br inductive effect.
C=N / C=C (Pyridine) 1580–1610 (Moderate)1585–1615 (Moderate)1590–1620 (Very Strong)Confirms heteroaromatic ring integrity. Raman excels due to ring polarizability.
C-O Stretch 1240–1280 (Strong)1240–1280 (Strong)1250–1270 (Weak)Validates the single bond character of the carboxylic acid hydroxyl group.
C-Br Stretch 600–650 (Moderate)*600–650 (Weak)600–650 (Very Strong)Orthogonal confirmation of halogenation at the C3 position.

*Requires ATR penetration depth correction for accurate relative intensity.

Self-Validating Experimental Protocol: FTIR Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent false positives caused by matrix interference or instrumental drift.

Phase 1: System Suitability & Background Calibration
  • Action: Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for 30 minutes.

  • Action: Collect a background spectrum (ambient air for ATR; a blank, pure KBr pellet for Transmission) using 32 scans at 4 cm⁻¹ resolution.

  • Causality & Validation Check: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1400–1800 cm⁻¹ and 3500–3900 cm⁻¹) fluctuate constantly. Real-time background subtraction removes these. Validation: The resulting baseline must exhibit noise of <0.01 absorbance units. If negative peaks appear, the background has drifted and must be re-run.

Phase 2: Sample Preparation (Transmission KBr Method)
  • Action: Weigh 1–2 mg of 3-Br-2,4-PDCA and 100 mg of spectroscopic-grade, oven-dried KBr.

  • Action: Grind the mixture thoroughly in an agate mortar and pestle for 2 minutes until a fine, uniform powder is achieved.

  • Causality & Validation Check: Agate is used because metallic mortars can shed trace metals that coordinate with the dicarboxylic acids, artificially shifting the C=O peak. Fine grinding reduces the Christiansen effect (asymmetric scattering on the high-frequency side of absorption bands). Validation: Press the powder at 10 tons for 2 minutes. The resulting pellet must be visually translucent. An opaque pellet indicates trapped air or moisture and will cause severe baseline sloping.

Phase 3: Spectral Acquisition & Processing
  • Action: Place the sample in the beam path and acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Action: Apply a baseline correction algorithm. If using the ATR modality, apply an "ATR Correction" algorithm via the spectrometer's software.

  • Causality & Validation Check: ATR correction accounts for the fact that the evanescent wave penetrates deeper into the sample at lower wavenumbers. Without this correction, the C-Br stretch at ~620 cm⁻¹ will appear disproportionately large compared to the C=O stretch at ~1720 cm⁻¹, leading to misinterpretation of the compound's purity.

References

  • Hopkinson, R. J., et al. "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC." nih.gov.
  • "Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules." princeton.edu.
  • Naik, J. L., et al. "Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids - IJERA." ijera.com.

Sources

Comparative

A Comparative Guide to the Binding Affinities of 3-Bromopyridine-2,4-dicarboxylic Acid Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of a Substituted Pyridine-Dicarboxylic Acid Ligand In the vast landscape of coordination chemistry, the design and synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Substituted Pyridine-Dicarboxylic Acid Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands with tailored properties for specific applications remain a cornerstone of innovation. 3-Bromopyridine-2,4-dicarboxylic acid is one such molecule of interest, possessing a unique combination of structural features that make it a compelling candidate for forming stable complexes with a variety of transition metals. Its pyridine nitrogen and two carboxylic acid moieties provide multiple coordination sites, facilitating the formation of chelate rings that enhance complex stability. The presence of an electron-withdrawing bromo-substituent on the pyridine ring is anticipated to modulate the electronic properties of the ligand, thereby influencing the binding affinities and, consequently, the physicochemical properties of its metal complexes.

This guide provides a comprehensive overview of the anticipated binding affinities of 3-Bromopyridine-2,4-dicarboxylic acid with a series of first-row transition metals. In the absence of extensive experimental data for this specific ligand, we will draw upon fundamental principles of coordination chemistry and data from analogous systems to predict trends in complex stability. Furthermore, we present a detailed, field-proven experimental protocol for the determination of these binding affinities using potentiometric titration, empowering researchers to validate these predictions and explore the rich coordination chemistry of this versatile ligand.

Theoretical Framework: Unraveling the Determinants of Binding Affinity

The stability of a metal-ligand complex in solution is a thermodynamic quantity that reflects the strength of the interaction between the metal ion and the ligand. This stability is quantified by the stability constant (or formation constant), with higher values indicating a more stable complex.[1] Several key factors govern the magnitude of these constants.

The Nature of the Transition Metal Ion

The intrinsic properties of the transition metal ion play a pivotal role in determining the stability of its complexes. Important considerations include:

  • Ionic Charge and Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. This is due to a stronger electrostatic attraction between the metal and the ligand.

  • d-Electron Configuration and the Irving-Williams Series: For high-spin divalent transition metal ions of the first row, the stability of their complexes follows a predictable trend known as the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2] This trend is largely independent of the nature of the ligand and is attributed to the variation in the ligand field stabilization energy (LFSE) across the series, which is zero for Mn(II) and Zn(II) (d⁵ and d¹⁰ configurations, respectively) and reaches a maximum for Cu(II) (d⁹ configuration), which is further stabilized by the Jahn-Teller effect.

The Properties of 3-Bromopyridine-2,4-dicarboxylic Acid

The structure and electronic properties of the ligand are equally crucial in dictating the stability of the resulting metal complexes.

  • Coordination Sites and the Chelate Effect: 3-Bromopyridine-2,4-dicarboxylic acid can act as a multidentate ligand, coordinating to a metal ion through the pyridine nitrogen and the oxygen atoms of the two carboxylate groups. The simultaneous binding of a ligand to a metal ion through two or more donor atoms results in the formation of a chelate ring, which leads to a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands. This is known as the chelate effect.

  • Basicity of Donor Atoms: The strength of the coordinate bond is directly related to the basicity (and thus the pKa) of the donor atoms. More basic donor atoms form stronger bonds with metal ions.

  • Electronic Effect of the Bromo Substituent: The bromine atom at the 3-position of the pyridine ring is an electron-withdrawing group. This inductive effect is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the pyridine nitrogen. Consequently, it is anticipated that the metal-nitrogen bond in complexes of 3-Bromopyridine-2,4-dicarboxylic acid will be slightly weaker compared to complexes of the unsubstituted pyridine-2,4-dicarboxylic acid.

Predicted Trends in Binding Affinity

Based on the theoretical principles outlined above, we can predict the relative stabilities of the transition metal complexes of 3-Bromopyridine-2,4-dicarboxylic acid.

Transition Metal IonPredicted Relative StabilityRationale
Mn(II)LowestZero LFSE (d⁵ configuration).
Fe(II)ModerateIncreasing effective nuclear charge and non-zero LFSE.
Co(II)Moderate-HighFurther increase in effective nuclear charge and LFSE.
Ni(II)HighHigh LFSE for octahedral coordination.
Cu(II)HighestHighest LFSE, further enhanced by Jahn-Teller distortion.
Zn(II)ModerateZero LFSE (d¹⁰ configuration), stability primarily due to electrostatic interactions.

It is important to emphasize that this is a predicted trend based on the Irving-Williams series. The actual stability constants will also be influenced by the specific coordination geometry adopted by each metal ion and the electronic effect of the bromo substituent.

Experimental Protocol: Potentiometric Determination of Stability Constants

To empirically determine the binding affinities, a potentiometric titration is a robust and widely used method.[3][4] This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added. The resulting titration curves can be analyzed to calculate the stepwise and overall stability constants of the metal-ligand complexes.

I. Materials and Reagents
  • 3-Bromopyridine-2,4-dicarboxylic acid (high purity)

  • Transition metal salts (e.g., chlorides or nitrates, analytical grade)

  • Potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) or hydrochloric acid (HCl)

  • Deionized, CO₂-free water

II. Instrumentation
  • High-precision pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Calibrated burette

III. Experimental Workflow

G cluster_prep Solution Preparation cluster_calib Electrode Calibration cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare stock solution of 3-Bromopyridine-2,4-dicarboxylic acid titrate_ligand Titrate a solution of the ligand and strong acid with strong base prep_ligand->titrate_ligand prep_metal Prepare stock solutions of transition metal salts titrate_complex Titrate a solution of the ligand, metal ion, and strong acid with strong base prep_metal->titrate_complex prep_base Standardize strong base (e.g., KOH) titrate_acid Titrate a known volume of strong acid with strong base prep_base->titrate_acid prep_base->titrate_ligand prep_base->titrate_complex prep_acid Standardize strong acid (e.g., HCl) prep_acid->titrate_acid prep_acid->titrate_ligand prep_acid->titrate_complex prep_ionic Prepare background electrolyte (e.g., 0.1 M KNO₃) prep_ionic->titrate_acid prep_ionic->titrate_ligand prep_ionic->titrate_complex calib Calibrate pH electrode using standard buffers (pH 4, 7, 10) calib->titrate_acid plot_curves Plot pH vs. volume of base for all titrations titrate_acid->plot_curves titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate the average number of protons bound per ligand (n̄A) plot_curves->calc_n calc_pL Calculate the free ligand concentration (pL) plot_curves->calc_pL calc_logK Determine stability constants (log β) using appropriate software (e.g., Hyperquad) calc_n->calc_logK calc_pL->calc_logK

Caption: Workflow for the potentiometric determination of metal-ligand stability constants.

IV. Step-by-Step Procedure
  • Preparation of Solutions:

    • Accurately prepare stock solutions of the ligand, metal salts, strong acid, and strong base in CO₂-free deionized water.

    • The background electrolyte (e.g., 0.1 M KNO₃) should be present in all solutions to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Titration Sets: Perform the following three sets of titrations at a constant temperature (e.g., 25 °C):

    • Set 1 (Acid Titration): Titrate a solution containing a known amount of strong acid and the background electrolyte with the standardized strong base. This allows for the determination of the standard potential of the electrode and the concentration of the base.

    • Set 2 (Ligand Titration): Titrate a solution containing the ligand, a known amount of strong acid, and the background electrolyte with the standardized strong base. This titration is used to determine the protonation constants of the ligand.

    • Set 3 (Metal-Ligand Titration): Titrate a solution containing the ligand, the metal salt, a known amount of strong acid, and the background electrolyte with the standardized strong base. The displacement of this curve relative to the ligand titration curve provides the data for calculating the metal-ligand stability constants.

  • Data Analysis:

    • Plot the pH readings against the volume of added base for all three titrations.

    • From the titration data, calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands bound to the metal ion (n̄).

    • Calculate the free ligand concentration exponent (pL).

    • Use specialized software (e.g., Hyperquad, BEST) to refine the protonation and stability constants by fitting the experimental titration data to a chemical model.

Visualizing the Chemical Interactions

G cluster_ligand 3-Bromopyridine-2,4-dicarboxylic acid cluster_complex Expected Coordination with a Metal Ion (M²⁺) Ligand Ligand M M²⁺ O1 M->O1 O O2 M->O2 O N M->N N G Mn Mn(II) Fe Fe(II) Mn->Fe < Co Co(II) Fe->Co < Ni Ni(II) Co->Ni < Cu Cu(II) Ni->Cu < Zn Zn(II) Zn->Cu <

Sources

Validation

High-Resolution X-Ray Powder Diffraction (XRD) Reference Guide: 3-Bromopyridine-2,4-dicarboxylic acid vs. 2,4-PDCA Analogs

[ As drug development increasingly targets epigenetic modulators, the structural characterization of inhibitor scaffolds has become paramount. 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7) is a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

[

As drug development increasingly targets epigenetic modulators, the structural characterization of inhibitor scaffolds has become paramount. 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7) is a critical intermediate and competitive inhibitor scaffold targeting 2-oxoglutarate (2OG) oxygenases, such as the histone demethylase JMJD2E .

For researchers synthesizing this compound, X-ray powder diffraction (XRD) is the gold standard for verifying phase purity, identifying polymorphs, and confirming successful co-crystal formation. This guide provides an authoritative comparative analysis of the crystallographic behavior of 3-Bromo-2,4-PDCA against its parent scaffold (2,4-PDCA) and its functional analog (3-Amino-2,4-PDCA), alongside a self-validating protocol for XRD data acquisition.

Comparative Crystallographic Profiling

To objectively evaluate the XRD reference data of 3-Bromo-2,4-PDCA, we must compare it against established 2,4-PDCA derivatives. The addition of a bulky halogen at the C3 position fundamentally alters the crystal packing and supramolecular assembly compared to the parent lutidinic acid.

Quantitative Structural Comparison
Property3-Bromopyridine-2,4-dicarboxylic acid2,4-Pyridinedicarboxylic acid (Parent)3-Amino-2,4-pyridinedicarboxylic acid
CAS Number 1222184-73-7499-80-9122680-83-5
Molecular Weight 246.01 g/mol 167.12 g/mol 182.13 g/mol
Primary Supramolecular Synthon Acid-Pyridine (Sterically hindered)Acid-Pyridine & Acid-AmideIntramolecular H-bond (Pre-organized)
Carboxylate Coplanarity Disrupted (Orthogonal twist via Br clash)Planar (Unrestricted)Planar (Stabilized by 3-NH₂ donor)
Expected Low-Angle XRD Shift Shifted to lower 2θ (Expanded unit cell)Baseline 2θBaseline 2θ (Isomorphous packing)
Primary Application Scaffold for bulky 2OG oxygenase inhibitorsBaseline reference / Ligand for MOFsHigh-affinity JMJD2E inhibitor
Mechanistic Insights: Substituent Effects on Crystal Packing

The interpretation of an XRD diffractogram requires an understanding of the molecule's spatial conformation. In 3-amino-2,4-PDCA , the amino group enables the pre-organization of the two carboxylate groups into coplanarity via intramolecular hydrogen bonding, favoring a conformation that perfectly mimics the natural 2-oxoglutarate substrate .

Conversely, the introduction of a bulky, electron-withdrawing bromine atom in 3-Bromo-2,4-PDCA creates severe steric clash. This forces the adjacent C2 and C4 carboxylate groups out of coplanarity. Because 2,4-PDCA typically functions as a zwitterion in the solid state—forming complex 1D arrays via acid-pyridine heterosynthons —this steric disruption expands the unit cell volume. Consequently, the characteristic low-angle Bragg reflections (typically found between 5° and 12° 2θ for PDCA derivatives) will shift to even lower angles for the brominated analog.

Experimental Workflows & Logical Relationships

To contextualize the importance of accurate structural characterization, the diagrams below illustrate both the biological mechanism of the compound and the analytical workflow required to validate its structure.

Inhibition_Pathway Hypoxia Cellular Stress Enzyme 2OG Oxygenases Hypoxia->Enzyme Outcome Epigenetic Modulation Enzyme->Outcome Inhibitor 3-Bromo-2,4-PDCA Inhibitor->Enzyme Steric Blockade

Figure 1: Logical relationship of 2OG oxygenase inhibition by 3-bromo-2,4-PDCA.

XRD_Workflow Start Synthesized 3-Bromo-2,4-PDCA Prep Sample Prep: Micronization & Internal Std Start->Prep DataCollect Data Collection: Cu-Kα, 5-50° 2θ Prep->DataCollect Analysis Phase Identification & Rietveld Refinement DataCollect->Analysis Sub1 Compare vs. 2,4-PDCA (Parent) Analysis->Sub1 Sub2 Compare vs. 3-Amino-2,4-PDCA Analysis->Sub2 Result Validated XRD Reference Pattern Sub1->Result Sub2->Result

Figure 2: Standardized workflow for XRD data acquisition and comparative phase analysis.

Self-Validating Experimental Protocol: XRD Data Acquisition

To ensure absolute trustworthiness in your crystallographic data, mere data collection is insufficient. The following protocol is designed as a self-validating system , ensuring that the resulting XRD pattern for 3-Bromo-2,4-PDCA is free from instrumental artifacts and sample preparation biases.

Step 1: Sample Micronization
  • Action: Gently mill 50 mg of synthesized 3-Bromo-2,4-PDCA using an agate mortar and pestle until the particle size is uniformly <10 µm.

  • Causality: Pyridine dicarboxylic acids have a high propensity to crystallize as anisotropic needles. If loaded directly into the diffractometer, these needles will lie flat, causing preferred orientation along the c-axis. This artificially inflates the intensity of specific reflections (e.g., the (00l) planes) and obscures the true powder pattern.

Step 2: Internal Standardization
  • Action: Spike the micronized sample with 10% w/w NIST SRM 640e (Silicon powder) and homogenize thoroughly.

  • Causality: Diffractometers are prone to sample displacement errors (where the sample surface is slightly above or below the focusing circle), which shifts all peaks. By including a silicon standard, you create a self-validating reference. The known Si peak at exactly 28.44° 2θ acts as an internal calibrant, allowing you to mathematically correct any zero-shift errors in the 3-Bromo-2,4-PDCA peaks.

Step 3: Diffractometer Configuration
  • Action: Mount the powder onto a zero-background silicon crystal plate cut along the (510) plane. Configure the instrument with Cu-Kα radiation (λ = 1.5406 Å) and scan from 5° to 50° 2θ with a step size of 0.01°.

  • Causality: Standard glass sample holders produce a broad amorphous "halo" between 10° and 20° 2θ. Because the bulky bromine atom expands the unit cell of 3-Bromo-2,4-PDCA, its most critical diagnostic peaks (representing large interplanar d-spacings) will appear at very low angles (5–12° 2θ). A zero-background holder ensures these critical low-angle peaks are not swallowed by background noise.

Step 4: Rietveld Refinement & Phase Validation
  • Action: Import the raw diffractogram into refinement software (e.g., GSAS-II or FullProf). Perform a Rietveld refinement using a theoretical model derived from the single-crystal structure of 2,4-PDCA, modified with the C3-bromine substitution.

  • Causality: Peak matching alone cannot confirm phase purity. Rietveld refinement models the entire continuous profile. Achieving a goodness-of-fit (χ²) approaching 1.0 mathematically validates that your bulk powder is a single, pure crystalline phase of 3-Bromopyridine-2,4-dicarboxylic acid , free from unreacted 3-hydroxypyridine precursors.

References

  • Title: Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to the Elemental Analysis Validation of Synthesized 3-Bromopyridine-2,4-dicarboxylic acid

In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the unequivocal confirmation of a molecule's elemental composition is a foundational requirement. For a compound such as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the unequivocal confirmation of a molecule's elemental composition is a foundational requirement. For a compound such as 3-Bromopyridine-2,4-dicarboxylic acid, a versatile heterocyclic building block, rigorous analytical validation is not merely a procedural step but the cornerstone of chemical integrity. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis validation of this specific halogenated compound, grounded in field-proven insights and authoritative standards.

The objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, empowering researchers to design and execute a self-validating analytical strategy. We will explore the gold-standard combustion analysis, contrast it with powerful orthogonal techniques, and present an integrated approach to achieve the highest level of confidence in your synthesized material.

Part 1: The Cornerstone of Quantification: Combustion-Based Elemental Analysis

Combustion analysis remains the primary method for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound. For halogenated molecules like 3-Bromopyridine-2,4-dicarboxylic acid, the method requires specific adaptations to ensure the quantitative conversion and capture of all elements.

Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₇H₄BrNO₄.

  • Molecular Weight: 262.02 g/mol

  • Carbon (C): (7 * 12.011) / 262.02 = 32.08%

  • Hydrogen (H): (4 * 1.008) / 262.02 = 1.54%

  • Bromine (Br): 79.904 / 262.02 = 30.50%

  • Nitrogen (N): 14.007 / 262.02 = 5.35%

  • Oxygen (O): (4 * 15.999) / 262.02 = 24.42% (Typically determined by difference)

Principle of Operation

The sample is precisely weighed and combusted in a high-temperature furnace (typically ~900-1000°C) in a stream of pure oxygen.[1] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. The presence of bromine requires a downstream absorption trap or a modified combustion tube packing to capture the resulting hydrogen bromide (HBr) and other bromine species, preventing interference with downstream detectors and damage to the instrument. The resulting gases are then separated and quantified by thermal conductivity or infrared detectors.

Visualizing the Workflow: Combustion Analysis

CombustionWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output s1 Weigh Sample (1-3 mg) s2 Encapsulate in Tin Foil s1->s2 a1 Introduce to Autosampler s2->a1 a2 Combustion Furnace (~950°C, O2 flow) a1->a2 a3 Reduction Tube (Copper Turnings) a2->a3 a4 Halogen Trap (e.g., Silver Wool) a3->a4 a5 Gas Separation (GC Column) a4->a5 a6 Detection (TCD/IR) a5->a6 d1 Signal Processing a6->d1 d2 Calculate %C, %H, %N d1->d2

Caption: Workflow for combustion-based elemental analysis of halogenated compounds.

Detailed Experimental Protocol
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 3-Bromopyridine-2,4-dicarboxylic acid into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence.

  • Data Acquisition: The instrument software records the detector signals corresponding to CO₂, H₂O, and N₂.

  • Calculation: The software, using the calibration factor, calculates the percentage of C, H, and N in the sample.

  • Bromine Determination: Bromine is typically determined via a separate method, such as oxygen flask combustion followed by potentiometric titration with silver nitrate.[2] This involves burning the sample in an oxygen-filled flask and absorbing the combustion products into a solution, which is then titrated.[2][3][4]

Validation and Acceptance Criteria

The validation of this procedure must demonstrate its suitability for its intended purpose.[5][6] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation characteristics include accuracy and precision.[7][8][9]

  • Accuracy: The closeness of the experimental values to the theoretical values. For synthesized small molecules, a result is generally considered acceptable if it is within ±0.4% of the theoretical value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

ElementTheoretical %Experimental Run 1Experimental Run 2Experimental Run 3Average %Deviation
C 32.0832.2532.3132.2832.28+0.20
H 1.541.511.551.531.53-0.01
N 5.355.305.385.345.34-0.01
Br 30.5030.3130.4530.3930.38-0.12

Part 2: Orthogonal Validation for Unambiguous Confirmation

Alternative 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for confirming the molecular formula of a compound.[10] Unlike combustion analysis, which provides the ratio of elements, HRMS provides the exact mass of the molecule with high precision, often to four or five decimal places.[11][12]

Principle: HRMS relies on the fact that the mass of each isotope is not an integer.[10] For example, ¹²C is exactly 12.00000 amu, but ¹H is 1.00783 amu, ¹⁴N is 14.00307 amu, and ⁷⁹Br is 78.91834 amu. This uniqueness allows for the unambiguous determination of an elemental formula from a measured exact mass.[13][14]

  • Theoretical Exact Mass of [M+H]⁺ (C₇H₅BrNO₄⁺): 262.94508 amu

  • Theoretical Exact Mass of [M-H]⁻ (C₇H₃BrNO₄⁻): 261.93053 amu

Comparison with Combustion Analysis:

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Principle Destructive combustion and detection of resulting gasesIonization and high-precision mass-to-charge ratio measurement
Information Provided Percentage composition of elements (C, H, N, S, X)Exact mass of the molecule, confirming the elemental formula
Primary Use Purity assessment and empirical formula confirmationUnambiguous molecular formula confirmation
Sample Amount 1-3 mg< 1 mg
Key Advantage Highly quantitative and precise for elemental ratiosExtremely high specificity for a given elemental combination

An experimental HRMS result of 261.93050 amu for the [M-H]⁻ ion would be within a very low error margin (e.g., < 2 ppm) of the theoretical mass, providing definitive evidence for the proposed molecular formula C₇H₄BrNO₄.

Alternative 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

For highly accurate and sensitive quantification of specific elements, particularly heteroatoms like bromine, ICP-MS offers a powerful alternative.[15]

Principle: The sample is digested and introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This provides exceptional sensitivity and specificity for the target element (bromine).

Use Case: While not a primary tool for bulk elemental composition, ICP-MS is invaluable for:

  • Confirming the bromine content with very high accuracy, especially if combustion results are ambiguous.

  • Quantifying trace elemental impurities that could interfere with catalytic processes or biological assays.

Part 3: An Integrated Strategy for Validation

Relying on a single analytical technique is insufficient for rigorous scientific validation. A robust, self-validating strategy integrates these methods to build an unassailable case for the compound's identity and purity.

Decision Workflow for Validation

ValidationStrategy start Synthesized 3-Bromopyridine-2,4- dicarboxylic acid combustion Perform Combustion Analysis (CHN) start->combustion check_comb Results within ±0.4% of theoretical? combustion->check_comb hrms Perform HRMS Analysis check_comb->hrms Yes investigate Investigate Discrepancy (e.g., Use ICP-MS for Br, Check for impurities) check_comb->investigate No check_hrms Exact mass matches formula within < 5 ppm? hrms->check_hrms pass Compound Identity & Purity Validated check_hrms->pass Yes check_hrms->investigate No fail Re-evaluate Synthesis & Purification investigate->fail

Caption: Integrated decision workflow for analytical validation.

This integrated approach ensures that the quantitative data from combustion analysis are corroborated by the high-specificity molecular formula confirmation from HRMS. Any discrepancy between these methods immediately signals a potential issue with the sample's purity or identity, triggering further investigation and preventing the propagation of erroneous results in downstream research and development.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Belcher, R., & Macdonald, A. M. G. (1958). Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Analyst, 83(987), 332-334. [Link]

  • Hassan, S. S., & El-Ries, M. A. (1988). Determination of bromine in organic compounds by high-performance liquid chromatography. Analyst, 113(1), 151-153. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Saitoh, H., et al. (1990). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Bunseki Kagaku, 39(11), 661-666. [Link]

  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. [Link]

  • Kind, T., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 86(21), 10646–10653. [Link]

  • Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • YouTube. Formula determination by high resolution mass spectrometry. [Link]

  • University of Technology, Iraq. Element analysis. [Link]

  • Analytice. Laboratory evaluation of halogenated compound content. [Link]

  • Bu, X., & Wang, T. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18(12), 1435-1440. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 3-Bromopyridine-2,4-dicarboxylic acid

Target Audience: Researchers, Scientists, and Environmental Health & Safety (EHS) Professionals Compound: 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7)[1] Executive Summary & Mechanistic Hazard Profile As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Environmental Health & Safety (EHS) Professionals Compound: 3-Bromopyridine-2,4-dicarboxylic acid (CAS: 1222184-73-7)[1]

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I frequently observe that the disposal of functionalized heteroaromatics is mishandled due to a misunderstanding of their thermal degradation byproducts. 3-Bromopyridine-2,4-dicarboxylic acid is a halogenated organic acid[1]. While the carboxylic acid groups present standard mild corrosivity, the critical disposal factor is the bromine atom covalently bonded to the pyridine ring.

During thermal destruction, halogenated organics do not simply combust into CO2​ and H2​O . The bromine radical dissociates and reacts with hydrogen to form highly corrosive Hydrogen Bromide (HBr) gas [2][3]. If this compound is erroneously routed into a standard non-halogenated waste stream, the resulting HBr emissions can destroy standard incinerator linings and violate EPA Clean Air Act emission standards[4][5]. Therefore, strict segregation into a designated Halogenated Organic Waste stream is an absolute operational mandate[6][7].

Quantitative Waste Management Parameters

To ensure Resource Conservation and Recovery Act (RCRA) compliance and laboratory safety, adhere to the following quantitative thresholds when managing this compound:

ParameterSpecification / LimitMechanistic Rationale
Halogen Content Threshold > 1% Halogen by weightMandates segregation into the Halogenated stream to ensure the receiving facility utilizes caustic gas scrubbers[4][6].
Incinerator Temperature > 1000°CRequired to break the highly stable aromatic pyridine ring and prevent the formation of toxic Products of Incomplete Combustion (PICs)[4].
Empty Container Rule < 3% by weight remainingDefines "RCRA Empty." Containers must meet this threshold before being vented dry or discarded[6][8].
Accumulation Time < 90 Days (LQG) / < 180 Days (SQG)Federal EPA limits for hazardous waste accumulation in Satellite Accumulation Areas (SAAs)[8].
Step-by-Step Disposal Methodology

This protocol provides a self-validating system for the safe disposal of 3-Bromopyridine-2,4-dicarboxylic acid, whether in solid form or dissolved in organic solvents.

Phase 1: Waste Segregation & Containment

  • Identify the Stream: Verify that the waste container is explicitly labeled for Halogenated Organic Waste [6][7]. Never mix this compound with non-halogenated solvents (e.g., pure ethanol or acetone), as this exponentially increases disposal costs and facility risks.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal drums, as trace moisture can react with the compound to form mildly corrosive micro-environments.

  • Volume Management: Fill the waste container to no more than 90% capacity to allow for vapor expansion. Cap tightly immediately after use; evaporation is not a legally permitted disposal method[8].

Phase 2: Labeling & Storage 4. Deface Original Labels: If reusing a chemical container, the original label must be completely defaced or removed to prevent reactive cross-contamination[8]. 5. Apply RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Mark the specific hazards: Toxic, Irritant (H315, H319, H335), and Halogenated[3][8]. 6. Store in SAA: Place the container in a designated Satellite Accumulation Area equipped with secondary containment, away from strong oxidizing agents and strong acids[2][9].

Phase 3: Final Disposition 7. EHS Transfer: Once the container reaches the accumulation limit or date, transfer it to your facility's central EHS team. 8. Thermal Destruction: The waste contractor will route the material to a rotary kiln or liquid injection incinerator equipped with caustic scrubbing (e.g., NaOH showers) to neutralize the HBr gas generated during combustion[4][5].

Disposal Workflow Visualization

WasteWorkflow A Waste Generated: 3-Bromopyridine-2,4-dicarboxylic acid B Halogenated Waste Segregation A->B Contains Bromine C Non-Halogenated Waste Stream A->C DO NOT MIX D HDPE Container Accumulation B->D Transfer E High-Temp Incineration (>1000°C) D->E EPA Transport F Caustic Scrubbing (HBr Neutralization) E->F Exhaust Gas

Workflow for the segregation and disposal of halogenated pyridine derivatives.

Emergency Spill Response Protocol

In the event of a breach or spill of 3-Bromopyridine-2,4-dicarboxylic acid, immediate action must be grounded in chemical compatibility:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity. The compound can cause respiratory irritation[3][10].

  • Don PPE: Equip standard lab PPE, including chemical impermeable gloves, safety goggles, and a lab coat[10]. For large spills, a self-contained breathing apparatus (SCBA) may be required[2][3].

  • Containment (Solid): If spilled as a dry powder, avoid dust formation. Do not dry sweep. Use a slightly damp paper towel or inert absorbent pads to collect the solid[10][11].

  • Containment (Solution): If spilled in a solvent matrix, encircle the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder)[2][9]. Do not use combustible materials like sawdust.

  • Collection: Place all absorbed material and contaminated PPE into a designated, sealable hazardous waste container. Label it as "Spill Debris containing Halogenated Organics"[10].

  • Surface Decontamination: Wash the affected surface with plenty of soap and water, collecting the rinsate into the halogenated waste stream[11].

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromopyridine-2,4-dicarboxylic acid

Hazard Identification and Risk Assessment 3-Bromopyridine-2,4-dicarboxylic acid is a solid, likely a powder, that combines the chemical properties of a halogenated pyridine and a carboxylic acid. This structure suggests...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

3-Bromopyridine-2,4-dicarboxylic acid is a solid, likely a powder, that combines the chemical properties of a halogenated pyridine and a carboxylic acid. This structure suggests the following potential hazards:

  • Skin and Eye Irritation: Pyridine derivatives and carboxylic acids are known to be irritants.[1][2][3] Direct contact with the skin can cause irritation, and contact with the eyes can lead to serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust from the compound may cause respiratory irritation.[1][3]

  • Toxicity: While specific data is unavailable for this compound, related bromopyridines are listed as harmful if swallowed or in contact with skin.[4][5] The bromine atom introduces potential for increased toxicity. Bromine itself is highly corrosive and toxic upon inhalation.[6][7][8]

  • Reactivity: This compound may be incompatible with strong oxidizing agents and strong bases.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Bromopyridine-2,4-dicarboxylic acid. The following table outlines the minimum required PPE.

Protection Type Recommended PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or butyl rubber gloves are recommended for handling solid carboxylic acids and halogenated compounds.[9][10] Inspection: Always inspect gloves for tears or punctures before use. Contaminated gloves should be replaced immediately.[10]
Eye and Face Protection Safety Goggles and Face ShieldMinimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.[9][11] Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of dust generation or splashing.[9][12]
Respiratory Protection Engineering Controls / RespiratorPrimary Control: All handling of solid 3-Bromopyridine-2,4-dicarboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][13] Secondary Control: If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a P100 particulate filter is necessary.[9][11]
Protective Clothing Laboratory CoatA fully buttoned, flame-resistant lab coat must be worn to protect skin and street clothes.[9][14]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[9]
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a structured workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[13] Designate a specific area within a chemical fume hood for the procedure.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

    • Use spatulas and other tools carefully to minimize dust generation.[14]

    • Keep containers of the chemical tightly closed when not in use.[1][14]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][14]

    • Decontaminate the work area and any equipment used.

In the event of a spill:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small, contained spill within the fume hood, you may proceed with cleanup if you are trained to do so. For larger spills, contact your institution's environmental health and safety department.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully scoop up the solid material, avoiding the creation of dust clouds.[13][14]

    • Use an inert absorbent material like sand or silica gel for any remaining residue.[15][16]

    • Place all contaminated materials into a designated, labeled hazardous waste container.[13][16]

All waste containing 3-Bromopyridine-2,4-dicarboxylic acid must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a designated hazardous waste container.[9][16] Keep this waste stream separate from incompatible materials.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "3-Bromopyridine-2,4-dicarboxylic acid."[9][16]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.[16]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service. The primary method for halogenated organic compounds is typically high-temperature incineration.[9] Do not dispose of this chemical down the drain or in regular trash. [14][16]

Visualizing the Workflow

To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling and disposal.

G cluster_handling Safe Handling Workflow prep Preparation (Fume Hood, Eyewash/Shower Check) ppe Don Appropriate PPE prep->ppe handle Weigh and Transfer in Fume Hood ppe->handle post Post-Handling Cleanup (Wash Hands, Decontaminate Area) handle->post

Caption: Workflow for handling 3-Bromopyridine-2,4-dicarboxylic acid.

G cluster_disposal Disposal Workflow collect Collect Waste (Contaminated PPE, Residue) label_waste Label Container ('Hazardous Waste', Full Chemical Name) collect->label_waste store Store in Designated Area label_waste->store dispose Arrange Professional Disposal store->dispose

Caption: Disposal workflow for 3-Bromopyridine-2,4-dicarboxylic acid waste.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 3-Bromopyridine-2,4-dicarboxylic acid, ensuring a safe and productive research environment.

References

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
  • Spectrum Chemical. (2018, July 23). SAFETY DATA SHEET - Picolinic Acid.
  • Bio-Rad. 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
  • BenchChem. (2025, December). Personal protective equipment for handling (ngcontent-ng-c2259155149="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
  • Thermo Fisher Scientific. (2025, December 18). 3-Bromopyridine SAFETY DATA SHEET.
  • University of California, Santa Barbara. Standard Operating Procedure for Laboratories: BROMINE.
  • Matrix Scientific. (2026, January 08). 4-Amino-3-bromopyridine SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2012). 3-Bromopyridine Safety Data Sheet.
  • Sisco Research Laboratories Pvt. Ltd. 3-Bromopyridine - Material Safety Data Sheet (MSDS).
  • Fisher Scientific. (2010, November 19). 4-Bromopyridine hydrochloride SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, April 29). 2-Bromopyridine-3-carboxylic acid SAFETY DATA SHEET.
  • International Programme on Chemical Safety. (1988). Bromine (PIM 080).
  • BenchChem. Essential Guide to the Proper Disposal of 3- Bromopyridine-D4.
  • National Oceanic and Atmospheric Administration. BROMINE - CAMEO Chemicals.
  • MilliporeSigma. (2024, June 02). Bromine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). 4-Bromopyridine-3-carboxylic acid SAFETY DATA SHEET.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • National Center for Biotechnology Information. 3-Bromopyridine-2-carboxylic Acid. PubChem Compound Database.
  • Sigma-Aldrich. 3-Bromopyridine-4-carboxylic acid.
  • Sigma-Aldrich. 3-Bromo-2,4-dichloropyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromopyridine-2,4-dicarboxylic acid
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3-Bromopyridine-2,4-dicarboxylic acid
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